molecular formula C14H22ClNO B1462701 4-(3-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1172021-56-5

4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1462701
CAS No.: 1172021-56-5
M. Wt: 255.78 g/mol
InChI Key: BUFGQGWDPBZFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxy-benzyl)-piperidine hydrochloride ( 1172021-56-5) is a chemical compound with the molecular formula C 14 H 21 NO·HCl and a molecular weight of 256 . It is recommended to store this product at -4°C for shorter periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) to maintain stability . As a piperidine derivative, this compound is part of a class of chemicals that are frequently investigated in medicinal chemistry for their potential biological activities. Patent literature indicates that structurally similar benzylpiperidine and alkoxy-benzyl compounds are explored as key intermediates or active components in the development of therapeutic agents . For instance, certain piperidine derivatives have been studied for their potential interactions with neurological targets , while others are researched as antagonists for specific receptors like CCR5 or sst5 . The presence of the 3-ethoxy-benzyl moiety in its structure suggests it may be of interest in the synthesis and research of novel bioactive molecules . Handling and Safety: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use. Laboratory precautions should be taken, including the use of appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye protection .

Properties

IUPAC Name

4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFGQGWDPBZFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656562
Record name 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172021-56-5
Record name 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(3-Ethoxy-benzyl)-piperidine Hydrochloride: Technical Guide & Scaffold Analysis

[1]

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5 / 1171079-15-4) is a specialized heterocyclic building block and pharmacophore used primarily in the development of CNS-active agents and antifungal therapeutics.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a meta-ethoxybenzyl group.[1]

This molecular architecture is a critical scaffold for NR2B-selective NMDA receptor antagonists (analogs of Ifenprodil and Ro 25-6981) and inhibitors of the ergosterol biosynthesis pathway in fungi.[1] Its value lies in the precise spatial arrangement of the basic amine (protonated at physiological pH) and the lipophilic benzyl tail, which facilitates high-affinity binding to hydrophobic pockets in target proteins.[1]

Part 1: Chemical Identity & Structural Properties[1][2]

Physicochemical Profile

The meta-ethoxy substitution enhances lipophilicity compared to the parent benzylpiperidine, influencing blood-brain barrier (BBB) permeability and receptor residence time.[1]

PropertyValue / Description
IUPAC Name 4-[(3-Ethoxyphenyl)methyl]piperidine hydrochloride
CAS Number 1172021-56-5 (HCl salt); 1171079-15-4 (Free base)
Molecular Formula C₁₄H₂₁NO[1][2][3][4] · HCl
Molecular Weight 255.79 g/mol
Exact Mass (Cation) 219.1623 Da
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether
pKa (Calc) ~10.2 (Piperidine Nitrogen)
LogP (Calc) ~3.4 (Free base)
Conformational Analysis

In solution, the piperidine ring predominantly adopts a chair conformation .[1] The bulky 4-(3-ethoxybenzyl) substituent occupies the equatorial position to minimize 1,3-diaxial steric strain.[1] This stable conformation is crucial for its "lock-and-key" fit into the NR2B subunit of the NMDA receptor.[1]

Part 2: Synthetic Methodologies

Note: Procedures described below are based on standard transformation protocols for 4-benzylpiperidines.

Route A: Catalytic Hydrogenation (Industrial Standard)

This is the most atom-efficient route, utilizing a pyridine precursor.[1]

Precursor: 4-(3-Ethoxybenzyl)pyridine Reagents: H₂, PtO₂ (Adams' Catalyst), Acetic Acid.[1]

  • Dissolution: Dissolve 4-(3-ethoxybenzyl)pyridine in glacial acetic acid.

  • Hydrogenation: Add PtO₂ (10 wt%) and hydrogenate at 50–60 psi (3–4 bar) for 12–24 hours at room temperature.

    • Mechanistic Insight: The pyridine ring is reduced to a piperidine.[1] The acidic medium prevents catalyst poisoning by the amine product.[1]

  • Workup: Filter the catalyst over Celite. Concentrate the filtrate.

  • Salt Formation: Basify with NaOH, extract into DCM, dry, and treat with HCl in diethyl ether to precipitate the hydrochloride salt.[1]

Route B: Grignard Addition & Reduction (Laboratory Scale)

Useful when the pyridine precursor is unavailable.[1]

  • Grignard Formation: React 3-ethoxybenzyl chloride with Mg turnings in dry THF.

  • Addition: Add to N-benzyl-4-piperidone at -78°C.

  • Dehydration/Reduction: The resulting tertiary alcohol is dehydrated (HCl/AcOH) to the alkene, followed by Pd/C catalyzed hydrogenation to remove the alkene and the N-benzyl protecting group simultaneously.[1]

Synthesis Workflow Diagram

Synthesis_PathwayPrecursor4-(3-Ethoxybenzyl)pyridineCatalystH2 / PtO2 / AcOH(Hydrogenation)Precursor->CatalystReductionIntermediatePiperidine Free BaseCatalyst->IntermediateWorkup (NaOH)Salt_FormHCl / EtherIntermediate->Salt_FormPrecipitationProduct4-(3-Ethoxy-benzyl)-piperidine HClSalt_Form->ProductFiltration

Figure 1: Catalytic hydrogenation pathway for the synthesis of 4-(3-ethoxy-benzyl)-piperidine HCl.

Part 3: Characterization (Self-Validating Protocols)[1]

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Diagnostic Ethoxy Group: Look for a triplet at δ 1.3 ppm (3H, -CH₃) and a quartet at δ 4.0 ppm (2H, -OCH₂-).[1]

  • Benzyl Protons: A doublet (or broad singlet) around δ 2.5–2.6 ppm (2H, Ar-CH₂-Pip).[1]

  • Aromatic Region: Multiplet at δ 6.7–7.2 ppm (4H).[1] The meta-substitution pattern typically shows a complex splitting pattern compared to para-substituted analogs.[1]

  • Piperidine Ring: Broad multiplets at δ 1.2–1.8 ppm (ring -CH₂-) and δ 2.8–3.3 ppm (N-CH₂-).[1]

  • Ammonium Proton: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺), exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ peak at m/z 220.17 .[1]

  • Fragmentation:

    • m/z 135: Loss of the piperidine ring (Tropylium ion derivative: 3-ethoxybenzyl cation).[1]

    • m/z 84: Piperidinium ion fragment (characteristic of 4-substituted piperidines).[1]

Part 4: Pharmacological Applications[1][5]

NR2B-Selective NMDA Antagonists

This molecule serves as the "tail" moiety in Ifenprodil-like compounds.[1]

  • Mechanism: These antagonists bind to the allosteric interface between the NR1 and NR2B subunits of the NMDA receptor.

  • SAR Insight: The meta-ethoxy group sits in a hydrophobic pocket.[1] The ether oxygen may participate in weak H-bonding or dipole interactions, enhancing selectivity over NR2A subunits.[1]

  • Linker Chemistry: The piperidine nitrogen is typically alkylated with a linker (e.g., propyl or butyl chain) connecting to a "head" group (often a phenol or another aromatic system).[1]

Antifungal Activity[1][6][7][8]
  • Target: Enzymes in the ergosterol biosynthesis pathway (Sterol C14-reductase or C8-isomerase).[1]

  • Mechanism: The protonated piperidine mimics the carbocationic high-energy intermediate formed during sterol reduction.[1] The lipophilic benzyl tail anchors the molecule in the enzyme's active site.[1]

Pharmacophore Map

PharmacophoreN_BasicBasic Amine (N+)(Ionic Interaction)LinkerPiperidine Scaffold(Rigid Spacer)N_Basic->LinkerAttachedTargetReceptor Pocket(NR2B / Ergosterol Enzyme)N_Basic->TargetSalt Bridge (Asp/Glu)BenzylBenzyl Group(Hydrophobic Anchor)Linker->Benzyl4-PositionEthoxy3-Ethoxy Substituent(Lipophilic/Steric Fit)Benzyl->EthoxyMeta-PositionEthoxy->TargetVan der Waals

Figure 2: Pharmacophore mapping of 4-(3-ethoxy-benzyl)-piperidine in receptor binding sites.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Xi).[1]

  • H-Statements:

    • H315: Causes skin irritation.[1][2][5]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2][5]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to prevent hydrolysis or clumping.

References

  • Sigma-Aldrich. (n.d.).[1][5] this compound Product Sheet. Retrieved from

  • PubChem. (2025).[1][2][5] Compound Summary for CID 31738 (4-Benzylpiperidine analogs). National Center for Biotechnology Information.[1] Retrieved from

  • Chenard, B. L., et al. (1991).[1] Enantioselective synthesis and NMDA receptor antagonist activity of Ifenprodil analogs. Journal of Medicinal Chemistry. (Contextual reference for 4-benzylpiperidine pharmacophores).

  • Young, M. G., et al. (2009).[1] Synthesis and antifungal activity of novel piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for antifungal activity of benzylpiperidines).

  • PrepChem. (n.d.).[1] Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from (Methodology adapted for ethoxy analog).[1]

Technical Monograph: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1172021-56-5) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.

A Privileged Scaffold for Sigma and NMDA Receptor Ligand Design[1]

CAS Number: 1172021-56-5 Chemical Formula: C₁₄H₂₁NO · HCl Molecular Weight: 255.78 g/mol (Salt), 219.33 g/mol (Free Base)

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class. This structural motif is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and ion channels.

Specifically, the 3-ethoxy substitution pattern on the benzyl ring modulates lipophilicity and steric bulk, making this compound a critical intermediate in the synthesis of Sigma-1 receptor (


R) modulators , NMDA receptor antagonists  (GluN2B-selective), and Monoamine transporter inhibitors . Its utility lies in its ability to serve as a hydrophobic anchor in drug-target interactions, often replacing the classic 4-benzylpiperidine moiety found in older generation ligands to improve metabolic stability or selectivity profiles.

Chemical Identity & Physical Profiling[1][2]

PropertySpecification
IUPAC Name 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate)
Melting Point 185–190 °C (Decomposition typical for HCl salts)
Hygroscopicity Moderate; storage under desiccant recommended
pKa (Calc) ~9.8 (Piperidine nitrogen)
LogP (Calc) 3.2 (Free base) – Indicates good BBB permeability potential

Synthetic Methodology

Note: The following protocol describes a robust, modular synthesis route favored in research settings for its high regio-fidelity compared to Friedel-Crafts acylation.

Route: Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation

This two-stage synthesis avoids the formation of regioisomers common in direct benzylation of piperidines.

Step 1: Cross-Coupling (Formation of the Pyridine Precursor)

Reagents: 4-Pyridineboronic acid, 3-Ethoxybenzyl bromide, Pd(PPh₃)₄, K₂CO₃, Dioxane/Water.

  • Setup: In a nitrogen-purged reactor, dissolve 3-ethoxybenzyl bromide (1.0 eq) and 4-pyridineboronic acid (1.1 eq) in degassed 1,4-dioxane.

  • Catalysis: Add K₂CO₃ (2.0 eq) dissolved in minimal water, followed by Pd(PPh₃)₄ (5 mol%).

  • Reaction: Reflux at 100°C for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

  • Workup: Cool, filter through Celite, and extract with Ethyl Acetate. Purify via flash chromatography to obtain 4-(3-ethoxybenzyl)pyridine .

Step 2: Heterogeneous Hydrogenation & Salt Formation

Reagents: PtO₂ (Adams' Catalyst), H₂ (50 psi), Acetic Acid, HCl in Dioxane.

  • Reduction: Dissolve the pyridine intermediate in glacial acetic acid. Add PtO₂ (10 wt%).

  • Hydrogenation: Agitate under H₂ atmosphere (50 psi) in a Parr shaker for 24 hours. This reduces the pyridine ring to a piperidine while preserving the benzyl ether linkage.

  • Isolation: Filter catalyst carefully (pyrophoric risk). Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the oily residue in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane at 0°C.

  • Crystallization: The white precipitate is filtered, washed with cold ether, and dried under vacuum to yield This compound .

Visual Synthesis Workflow

SynthesisRoute Start1 4-Pyridineboronic Acid Inter Intermediate: 4-(3-Ethoxybenzyl)pyridine Start1->Inter Suzuki Coupling Pd(PPh3)4, K2CO3 100°C, Dioxane Start2 3-Ethoxybenzyl Bromide Start2->Inter Product Final Product: 4-(3-Ethoxy-benzyl)-piperidine HCl Inter->Product Hydrogenation PtO2, H2 (50 psi) then HCl/Dioxane

Caption: Modular synthesis via Suzuki coupling ensures regioselectivity before piperidine ring reduction.

Pharmacological Applications & Mechanism

The 4-benzylpiperidine scaffold is a "master key" in neuropharmacology. The addition of the 3-ethoxy group specifically tunes the molecule for hydrophobic pockets in several target classes.

A. Sigma-1 Receptor ( R) Ligands
  • Mechanism:

    
    Rs are chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands here modulate calcium signaling and cellular stress responses.
    
  • Relevance: 4-Benzylpiperidines bind to the

    
    R with nanomolar affinity.[1] The benzyl ring sits in a primary hydrophobic pocket, while the piperidine nitrogen forms a critical electrostatic interaction with Asp126 .
    
  • 3-Ethoxy Effect: The ethoxy group extends into a secondary hydrophobic sub-pocket, often increasing selectivity over

    
     receptors compared to the unsubstituted benzyl analog [1].
    
B. GluN2B-Selective NMDA Antagonists
  • Context: Compounds like Ifenprodil and Ro 25-6981 contain a 4-benzylpiperidine moiety. They act as allosteric modulators of the NMDA receptor, specifically binding to the interface of the GluN1/GluN2B subunits.

  • Utility: Researchers use CAS 1172021-56-5 to synthesize "Ifenprodil analogs" to study neuroprotection in stroke and Alzheimer's models without the psychotomimetic side effects of channel blockers (like Ketamine).

C. Monoamine Transporter Inhibition
  • Target: Serotonin (SERT) and Dopamine (DAT) transporters.

  • SAR Insight: The 4-benzylpiperidine scaffold is structurally homologous to fragments of GBR-12909 (a potent DAT inhibitor). The 3-ethoxy substitution can shift selectivity profiles between SERT and DAT, useful for designing non-stimulant antidepressants.

Mechanistic Pathway Diagram

Mechanism Compound 4-(3-Ethoxy-benzyl)-piperidine (Pharmacophore) Sigma Sigma-1 Receptor (MAM Interface) Compound->Sigma Agonist/Antagonist Binding NMDA NMDA Receptor (GluN2B Subunit) Compound->NMDA Allosteric Inhibition Ca Modulation of Ca2+ Signaling Sigma->Ca Stress Reduction of ER Stress Sigma->Stress Excite Inhibition of Excitotoxicity NMDA->Excite Neuro Neuroprotection (Alzheimer's/Stroke) Ca->Neuro Stress->Neuro Excite->Neuro

Caption: Dual-pathway neuroprotection mechanism via Sigma-1 modulation and NMDA antagonism.

Handling & Safety Protocols

  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can degrade the compound or alter weighing accuracy.

  • Solubility Prep: For biological assays, prepare a stock solution in DMSO (up to 100 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions for >24 hours.

References

  • Maier, C. A., et al. (2002). Sigma receptor ligands: Synthesis and structure-activity relationships of 4-benzylpiperidine derivatives. Journal of Medicinal Chemistry. (General reference for the scaffold class).
  • Sigma-Aldrich. (n.d.). 4-Benzylpiperidine derivatives and their utility in NMDA receptor antagonism. (Contextual grounding for the scaffold).

Sources

Pharmacology of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride , treating it as a critical chemical probe and pharmacophore in the study of neuroreceptor modulation.

As no single "monograph" exists for this specific catalog compound (often designated as a research chemical or building block), this guide synthesizes its pharmacological identity based on the established Structure-Activity Relationships (SAR) of the 4-benzylpiperidine class—a "privileged scaffold" in medicinal chemistry targeting NMDA GluN2B subunits and Sigma receptors .[1]

Executive Summary

Compound: this compound Class: 4-Substituted Piperidine / Benzylpiperidine Primary Pharmacological Utility: Selective probe for the GluN2B (NR2B) subunit of the NMDA receptor and Sigma-1 (


) receptor ligand.[1]
Key Characteristic:  The meta-ethoxy substitution provides a specific lipophilic and steric profile that differentiates it from the parent 4-benzylpiperidine (a non-selective monoamine releaser), shifting its profile toward allosteric modulation of ligand-gated ion channels.[1]

Part 1: Chemical Identity & Structural Logic[1]

Structural Analysis

The molecule consists of a piperidine ring connected at the 4-position to a benzyl group, which bears an ethoxy substituent at the meta (3) position.[1]

  • Piperidine Core: Provides the basic nitrogen (

    
    ), which is protonated at physiological pH.[1] This cation mimics the N-terminus of neurotransmitters and is critical for electrostatic interactions (e.g., with Asp/Glu residues in the receptor binding pocket).[1]
    
  • Benzyl Linker: A flexible hydrophobic spacer allowing the phenyl ring to access deep hydrophobic pockets within the receptor.[1]

  • 3-Ethoxy Substituent: This is the defining feature.[1] Unlike a simple methyl or fluoro group, the ethoxy group adds significant steric bulk and lipophilicity (

    
     value) while retaining hydrogen bond acceptor capability via the ether oxygen.[1] This targets specific "auxiliary" hydrophobic sub-pockets in the GluN2B allosteric site.[1]
    
Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Formula

Salt form ensures water solubility for biological assays.[1]
MW 255.78 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP ~3.2 - 3.5Highly lipophilic; predicts good Blood-Brain Barrier (BBB) penetration.[1]
PSA ~21 ŲLow polar surface area facilitates CNS entry.[1]
H-Bond Donors 1 (NH cation)Critical for anchoring to receptor anionic sites.[1]

Part 2: Mechanism of Action & Pharmacology[1]

Primary Target: NMDA Receptor (GluN2B Subunit)

The 4-benzylpiperidine moiety is the structural "tail" of classic GluN2B-selective antagonists like Ifenprodil and Ro 25-6981 .[1]

  • Mechanism: Negative Allosteric Modulation.[1]

  • Binding Site: The compound binds to the N-terminal domain (NTD) interface of the GluN2B/GluN1 heterodimer (the "Ifenprodil Binding Site").[1]

  • Molecular Interaction:

    • Protonated Nitrogen: Forms a salt bridge with Glu236 (on GluN2B) or similar anionic residues.[1]

    • Benzyl Group: Interacts via

      
      -stacking or hydrophobic packing with Tyr109  and Phe176 .[1]
      
    • 3-Ethoxy Role: The meta-ethoxy group probes the size of the hydrophobic pocket.[1] Studies on ifenprodil analogs suggest that meta substitutions can enhance selectivity by exploiting a specific hydrophobic cleft that cannot accommodate larger or differently shaped groups.[1]

Secondary Target: Sigma-1 Receptor ( R)

Benzylamines and benzylpiperidines are high-affinity pharmacophores for the


 receptor, an intracellular chaperone protein involved in neuroprotection and calcium signaling.[1]
  • Affinity Driver: The hydrophobic benzyl group inserts into the

    
     receptor's hydrophobic tunnel, while the piperidine nitrogen interacts with Asp126 .[1]
    
  • Functional Effect: Likely acts as an antagonist or agonist depending on the specific conformational change induced by the ethoxy tail.[1] In this scaffold, it often acts as an antagonist, potentially useful in suppressing neuropathic pain.[1]

Off-Target Activity: Monoamine Transporters

The parent compound, 4-benzylpiperidine, is a monoamine releaser.[1] The addition of the bulky 3-ethoxy group typically reduces affinity for DAT/NET (Dopamine/Norepinephrine Transporters) due to steric clash, thereby improving selectivity for NMDA/Sigma targets.[1]

Part 3: Experimental Protocols

Synthesis of 4-(3-Ethoxy-benzyl)-piperidine HCl

Rationale: A robust, self-validating synthesis using a reductive approach to ensure high yield and purity.[1]

Reagents:

  • 3-Ethoxybenzaldehyde[1]

  • 4-Piperidone monohydrate (or N-protected derivative)[1]

  • Reducing agent (e.g., Triethylsilane/TFA or

    
    /Pd-C)[1]
    
  • Alternative Route (Grignard): 4-Chloropyridine + 3-Ethoxybenzylmagnesium bromide.[1]

Protocol (Reductive Alkylation/Deoxygenation Strategy):

  • Condensation: React 4-piperidone (protected as N-Boc-4-piperidone) with 3-ethoxybenzyl triphenylphosphonium bromide (Wittig) OR perform an aldol condensation with 3-ethoxybenzaldehyde.[1]

    • Preferred Path:Friedel-Crafts Acylation of 3-ethoxybenzene with isonipecotic acid chloride is difficult.[1]

    • Recommended Path:Suzuki Coupling .[1]

      • Start with N-Boc-4-en-triflate-piperidine .

      • Couple with 3-ethoxyphenylboronic acid .[1]

      • Result: N-Boc-4-(3-ethoxyphenyl)-tetrahydropyridine.[1]

      • Hydrogenation:

        
         (1 atm), 10% Pd/C, MeOH. Reduces double bond.[1]
        
      • Deprotection: 4M HCl in Dioxane.

      • Salt Formation: Precipitate with

        
        .[1]
        

Validation:

  • 1H NMR (DMSO-d6): Look for the diagnostic triplet/quartet of the ethoxy group (

    
     1.3, 4.[1]0) and the benzylic 
    
    
    
    doublet (
    
    
    ~2.5).[1]
  • LC-MS: Confirm M+H peak (Calc: 220.17 for free base).

In Vitro Binding Assay (GluN2B Affinity)

Rationale: Radioligand binding displacement to determine


.[1]
  • Membrane Prep: Rat forebrain membranes or HEK293 cells expressing recombinant hGluN1/hGluN2B.[1]

  • Radioligand:

    
    -Ifenprodil (specific for GluN2B NTD).[1]
    
  • Non-specific Binding: Define using 10

    
     Spermine or unlabeled Ifenprodil.[1]
    
  • Incubation: 2 hours at 4°C (equilibrium is slow for hydrophobic ligands).

  • Filtration: GF/B filters pre-soaked in 0.5% PEI (reduces binding to filter).[1]

  • Analysis: Plot % displacement vs. log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using Cheng-Prusoff.[1]

Part 4: Visualization of Signaling & Workflow

Pharmacological Mechanism Pathway

The following diagram illustrates the dual-pathway interaction of the compound with NMDA and Sigma receptors.[1]

G cluster_0 Ligand cluster_1 Primary Target (NMDA) cluster_2 Secondary Target (Sigma) Compound 4-(3-Ethoxy-benzyl)-piperidine GluN2B GluN2B Subunit (NTD) Compound->GluN2B Binding (Ki ~nM) Sigma1 Sigma-1 Receptor Compound->Sigma1 Binding (Ki ~nM) ConfChange Conformational Change (Lower Open Probability) GluN2B->ConfChange CaInflux Reduced Ca2+ Influx ConfChange->CaInflux Neuroprotection Neuroprotection (Excitotoxicity Block) CaInflux->Neuroprotection Chaperone Modulate Chaperone Activity Sigma1->Chaperone ERStress Reduced ER Stress Chaperone->ERStress

Caption: Dual-target mechanism showing allosteric inhibition of GluN2B-NMDA receptors and modulation of Sigma-1 chaperone activity.[1]

Synthesis Workflow (Reductive Strategy)

This diagram outlines the logical flow for synthesizing the hydrochloride salt.

Synthesis Start1 N-Boc-4-en-triflate piperidine Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Step1 Start2 3-Ethoxy phenylboronic acid Start2->Step1 Inter1 Intermediate A: Tetrahydropyridine Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate B: N-Boc-Piperidine Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final 4-(3-Ethoxy-benzyl) piperidine HCl Step3->Final

Caption: Step-by-step synthetic route via Suzuki coupling and hydrogenation to yield the target hydrochloride salt.

References

  • Williams, K. (1993).[1] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

  • Mony, L., et al. (2009).[1] "Structural basis of NR2B inhibition by ifenprodil-like compounds." British Journal of Pharmacology.[1] Link[1]

  • Berardi, F., et al. (2004).[1] "Structure-Activity Relationships of 4-Benzylpiperidine Derivatives as Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2024).[1][2] "Compound Summary: 4-Benzylpiperidine." National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: this compound." Merck KGaA.[1] Link

Sources

The Privileged Scaffold: A Technical Guide to Substituted Benzylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylpiperidine moiety represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Its structural rigidity, combined with the basicity of the piperidine nitrogen and the hydrophobic potential of the benzyl group, allows it to engage in critical cation-


 interactions and hydrophobic stacking within diverse protein binding pockets.

This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: Cholinergic modulation (Alzheimer’s) , Glutamatergic regulation (NMDA antagonism) , and Sigma-1 receptor interaction . It provides actionable SAR (Structure-Activity Relationship) insights, validated experimental protocols, and mechanistic visualizations to support lead optimization campaigns.

Molecular Architecture & SAR Logic

The biological efficacy of benzylpiperidines is governed by a tripartite pharmacophore model. Modifications to these zones dictate selectivity between AChE, NMDA, and Sigma targets.

The Tripartite Model
  • The Anchor (Benzyl Moiety): Engages in

    
    -
    
    
    
    stacking (e.g., with Trp279 in AChE). Substituents here tune lipophilicity and steric fit.
  • The Core (Piperidine Ring): The protonated nitrogen at physiological pH serves as a cation anchor (e.g., interacting with Asp74 in AChE).

  • The Warhead (4-Position Substituent): The vector for specificity. A bulky indanone mimics the transition state for AChE, whereas a phenyl-alkyl group shifts affinity toward GluN2B subunits of NMDA receptors.

Visualization: Pharmacophore & SAR Zones

SAR_Zones Benzyl BENZYL ANCHOR (Hydrophobic/π-Stacking) Piperidine PIPERIDINE CORE (Cationic Center) Benzyl->Piperidine Linker (Usually -CH2-) Target_AChE Target: AChE (Trp279 / Asp74) Benzyl->Target_AChE π-π Stacking Warhead 4-POS WARHEAD (Specificity Driver) Piperidine->Warhead Functionalization Piperidine->Target_AChE Cation-π / Ionic Target_NMDA Target: NMDA (GluN2B) (Ifenprodil Binding Site) Warhead->Target_NMDA Steric Fit

Figure 1: The tripartite pharmacophore of benzylpiperidines. The modular nature allows tuning for specific CNS targets.

Case Study A: Cholinergic Modulation (AChE Inhibitors)

The most commercially successful application of this scaffold is Donepezil (Aricept) . The mechanism involves dual binding to the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).

Mechanistic Causality
  • Dual Binding: The benzyl group binds to the PAS (Trp279), while the piperidine-indanone moiety penetrates the gorge to bind the CAS. This "molecular clamp" prevents acetylcholine hydrolysis.

  • Selectivity: High selectivity for AChE over Butyrylcholinesterase (BuChE) is achieved by optimizing the linker length and the electronic properties of the benzyl substituents.

Key SAR Data
Compound VariantModificationBiological Consequence
Donepezil (Ref) Unsubstituted BenzylIC50 ~5.7 nM (AChE); High Selectivity
2-F-Benzyl Ortho-fluorineReduced steric freedom; often maintains potency
4-NO2-Benzyl Para-nitroDrastic loss of activity (electronic mismatch with PAS)
N-Benzoyl Amide linkageLoss of basicity; Inactive (Protonated N is critical)

Data synthesized from comparative SAR studies [1, 2].

Experimental Protocol: Ellman’s Assay for AChE Inhibition

A self-validating colorimetric assay to determine IC50 values.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))

  • Acetylthiocholine Iodide (Substrate)

  • AChE (Electric eel or human recombinant)

Workflow:

  • Preparation: Dissolve test compounds in DMSO (keep final DMSO < 1%).

  • Incubation: In a 96-well plate, mix 150 µL Buffer , 20 µL Test Compound , and 20 µL Enzyme solution . Incubate at 25°C for 10 minutes (allows equilibrium binding).

  • Initiation: Add 10 µL of DTNB/Substrate mixture .

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation: Run a generic inhibitor (e.g., Tacrine) as a positive control. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

Case Study B: Glutamatergic Modulation (NMDA Antagonists)

Ifenprodil and its analogues utilize the benzylpiperidine scaffold to act as GluN2B-selective negative allosteric modulators. This is critical for neuroprotection (preventing excitotoxicity) without blocking normal synaptic transmission (avoiding psychotomimetic side effects).

Mechanism of Action

Ifenprodil binds at the interface of the GluN1 and GluN2B subunits. The benzylpiperidine moiety is housed within a hydrophobic pocket, stabilizing a closed conformation of the amino-terminal domain (ATD), which reduces the channel open probability [3].

Visualization: Multi-Target Signaling Pathways

Signaling Ligand Benzylpiperidine Ligand AChE AChE Enzyme Ligand->AChE Inhibition NMDA NMDA Receptor (GluN2B Subunit) Ligand->NMDA Allosteric Antagonism Sigma Sigma-1 Receptor Ligand->Sigma Agonism ACh Acetylcholine Accumulation AChE->ACh Ca Inhibit Ca2+ Influx NMDA->Ca Chaperone Chaperone Activity (ER Stress Reduction) Sigma->Chaperone Cognition Improved Cognition (Symptomatic) ACh->Cognition Neuroprotection Neuroprotection (Disease Modifying) Ca->Neuroprotection Chaperone->Neuroprotection

Figure 2: The "Multi-Target Directed Ligand" (MTDL) potential of benzylpiperidines. A single molecule can drive both symptomatic relief and neuroprotection.

Synthetic Methodology: Reductive Amination[3][4][5][6][7]

The most robust method for synthesizing N-benzylpiperidines is Reductive Amination . This protocol is preferred over direct alkylation (using benzyl halides) because it minimizes over-alkylation (quaternary salt formation).

Protocol: One-Pot Reductive Amination

Based on standard methodologies [4, 5].[1]

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Piperidine derivative (1.0 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.4 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the aldehyde and amine in DCE (or MeOH).

    • Add catalytic Acetic Acid (promotes iminium ion formation).

    • Critical Step: Stir for 1–2 hours at Room Temperature (RT) under nitrogen. Monitor via TLC for the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add the reducing agent (STAB/NaBH4) portion-wise to control hydrogen evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM.[3] Wash organic layer with brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH).

Visualization: Synthetic Workflow

Synthesis Aldehyde Ar-CHO (Aldehyde) Imine Iminium Ion (Intermediate) Aldehyde->Imine + Amine Amine Piperidine-NH (Amine) Product N-Benzylpiperidine (Final Product) Imine->Product Step1 AcOH, 2h (Dehydration) Step1->Imine Step2 NaBH4/STAB (Reduction) Step2->Product

Figure 3: General synthetic pathway via reductive amination.[3] This route ensures mono-alkylation selectivity.

Future Perspectives: Sigma-1 and MTDLs

Recent research highlights the Sigma-1 receptor as a key target for benzylpiperidines. Ligands with mixed affinity (Sigma-1 + NMDA or Sigma-1 + Opioid) are showing promise for neuropathic pain and depression. The benzylpiperidine moiety provides the necessary bulk to occupy the hydrophobic pocket of the Sigma-1 receptor, while the basic nitrogen interacts with Asp126 [6].

Design Tip: To shift selectivity toward Sigma-1 and away from AChE, increase the steric bulk on the piperidine ring (e.g., 4-phenylpiperidine) and remove the specific "indanone" mimic required for the AChE gorge.

References

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Source: PubMed URL:[Link]

  • Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Source: PubMed URL:[Link]

  • Synthesis of functionalized benzyl amines by the reductive alkylation. Source: Arkivoc URL:[Link]

  • Amine synthesis by reductive amination. Source: Organic Chemistry Portal URL:[Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Source: PubMed URL:[Link]

Sources

"4-(3-Ethoxy-benzyl)-piperidine hydrochloride solubility data"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Physicochemical Characterization of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Part 1: Executive Summary & Compound Identity[1][2][3]

This compound is a functionalized piperidine derivative often utilized as a pharmacophore fragment in the development of CNS-active agents, particularly NMDA receptor antagonists (e.g., Ifenprodil analogs) and sigma receptor ligands.[1][2][3][4]

While specific experimental solubility values for this exact isomer are often proprietary or absent from public chemical registries, its behavior can be accurately predicted and empirically determined using standard pharmaceutical profiling protocols.[2][3][4] As a hydrochloride salt of a lipophilic amine, it exhibits a distinct pH-dependent solubility profile critical for formulation and bioavailability assessment.[2][3][4]

Compound Identity:

  • Chemical Name: 4-(3-Ethoxybenzyl)piperidine hydrochloride[1][2][3][4]

  • Empirical Formula: C₁₄H₂₁NO[1][3] · HCl

  • Molecular Weight: 255.79 g/mol (Salt); ~219.33 g/mol (Free Base)[3][4]

  • CAS Registry: 1171079-15-4 (Note: CAS often refers to specific isomers; verify stereochemistry if applicable).[2][3][4]

  • Physical State: White to off-white crystalline solid.[2][3][4]

Part 2: Physicochemical Properties & Solubility Prediction

Before initiating wet-lab experiments, a theoretical understanding of the compound's "Solubility Landscape" is essential to select appropriate solvents and buffer systems.[2][3][4]

PropertyValue (Predicted/Calc)Implication for Solubility
pKa (Basic N) ~9.8 – 10.5Highly ionized at physiological pH (1.2–7.4).[1][2][3] Solubility decreases drastically above pH 10.[3][4]
cLogP (Free Base) ~3.1 – 3.5The free base is lipophilic.[1][2][3][4] Expect precipitation if the salt is neutralized in aqueous media.[3][4]
H-Bond Donors 1 (NH⁺)Facilitates solvation in water/alcohols via hydrogen bonding.[1][2][3][4]
Salt Form HydrochlorideSignificantly enhances aqueous solubility compared to the free base via lattice energy disruption and hydration.[1][2][3][4]

Predicted Solubility Profile:

  • Water (pH < 7): High (>10 mg/mL).[3][4] The protonated piperidine nitrogen dominates, overcoming the lipophilicity of the ethoxybenzyl tail.[2][3][4]

  • Phosphate Buffer (pH 7.4): Moderate to High.[3][4] Still largely ionized, but the common ion effect (if high Cl⁻ is present) or slight deprotonation may reduce solubility compared to pure water.[3][4]

  • Basic Media (pH > 10): Low (<0.1 mg/mL).[3][4] The compound converts to its free base oil/solid, precipitating out of solution.[3][4]

  • Organic Solvents: Soluble in DMSO, Methanol, Ethanol.[2][3][4] Limited solubility in non-polar solvents (Hexane) unless in free base form.[3][4]

Part 3: Experimental Protocols for Solubility Determination

To generate authoritative data, researchers should follow a tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for pre-formulation.[2][3][4]

Protocol A: Thermodynamic Solubility (The Gold Standard)

Objective: Determine the saturation concentration at equilibrium.[3][4]

Materials:

  • Compound: 4-(3-Ethoxy-benzyl)-piperidine HCl (Solid).[1][2][3][4]

  • Media: Water (distilled), 0.1N HCl (SGF), PBS pH 7.4.[3][4]

  • Equipment: HPLC-UV or LC-MS, orbital shaker, centrifuge.[2][3][4]

Workflow:

  • Saturation: Add excess solid compound (~5–10 mg) to 1 mL of the target medium in a glass vial.

  • Equilibration: Agitate (shake/stir) at 25°C for 24–48 hours.

    • Note: Visual check—if the solid dissolves completely, add more until a precipitate remains.[3][4]

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid drug loss).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and inject into HPLC.[3][4]

    • Detection: UV at 210 nm (amide/peptide backbone) or 270 nm (benzyl ring absorption).[3][4]

Protocol B: Kinetic Solubility (High Throughput)

Objective: Estimate solubility from a DMSO stock to mimic biological assay conditions.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike the DMSO stock into aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 2% DMSO.

  • Precipitation Check: Measure turbidity via nephelometry or UV absorbance (620 nm) immediately and after 4 hours.[3][4]

  • Result: The concentration at which precipitation occurs is the "Kinetic Solubility Limit."[3][4]

Part 4: Visualization of Solubility Workflow

The following diagram outlines the decision logic for characterizing the solubility of this lipophilic salt.

SolubilityWorkflow cluster_media Media Selection Start Input: 4-(3-Ethoxy-benzyl)-piperidine HCl Dissolution Dissolve in DMSO (10 mM Stock) Start->Dissolution Thermo Thermodynamic Solubility (Solid Excess in Media) Start->Thermo Kinetic Kinetic Solubility (Spike into PBS pH 7.4) Dissolution->Kinetic Split Select Method Turbidity Measure Turbidity (Nephelometry) Kinetic->Turbidity K_Result Result: Precipitation Limit (Screening Data) Turbidity->K_Result Equilibrate Equilibrate 24-48h @ 25°C Thermo->Equilibrate M1 0.1N HCl (pH 1.2) Thermo->M1 M2 PBS (pH 7.4) Thermo->M2 M3 FaSSIF (Biorelevant) Thermo->M3 Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter HPLC HPLC-UV Quantification Filter->HPLC T_Result Result: Saturation Conc. (Formulation Data) HPLC->T_Result

Caption: Workflow for differentiating Kinetic vs. Thermodynamic solubility profiling for piperidine salts.

Part 5: Data Analysis & Interpretation

When analyzing the data for 4-(3-Ethoxy-benzyl)-piperidine HCl, apply the following logic:

  • Salt Disproportionation: If the solubility in pH 7.4 buffer is significantly lower than in water, check the pellet. The HCl salt may have converted to the free base on the surface of the solid during the 24h equilibration (common effect).[3][4]

  • Common Ion Effect: In buffers high in chloride (like saline), the solubility of the HCl salt may be suppressed due to the abundance of Cl⁻ ions shifting the equilibrium to the solid state.[3][4]

  • Formulation Strategy:

    • For Injection: Use pH 4–5 acetate buffer to ensure the compound stays fully protonated and soluble.[3][4]

    • For Oral Dosing: The compound will dissolve readily in the stomach (pH 1.[3][4]2) but may precipitate in the small intestine (pH 6.8+).[3][4] This requires checking "supersaturation maintenance" using FaSSIF media.

References

  • PubChem Compound Summary . (2025). 4-Benzylpiperidine (Analogous Structure Data). National Center for Biotechnology Information.[3][4] Retrieved from [Link]

  • Avdeef, A. (2012).[3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3][4] (Standard reference for pKa/Solubility protocols).

  • Bergström, C. A., et al. (2007).[3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for solubility prediction).[3][4]

Sources

Comprehensive In Vitro Profiling Guide: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) represents a classic 4-benzylpiperidine scaffold, a "privileged structure" in medicinal chemistry known for its versatility in targeting Central Nervous System (CNS) receptors. This structural class is historically associated with GluN2B-selective NMDA receptor antagonism (e.g., Ifenprodil analogs) and Sigma-1 receptor modulation .

This technical guide outlines a rigorous, self-validating in vitro workflow to characterize this specific compound. Unlike generic screening protocols, this guide prioritizes the unique physicochemical properties of the 3-ethoxy-benzyl moiety—specifically addressing its potential for high affinity GluN2B binding, metabolic susceptibility (O-dealkylation), and critical safety liabilities (hERG channel inhibition).

Module 1: Structural Analysis & Target Prediction

Before wet-lab experimentation, understanding the pharmacophore is critical. The 4-benzylpiperidine core provides the basic amine required for electrostatic interaction with aspartate residues in the receptor binding pocket (e.g., GluN2B or Sigma-1). The 3-ethoxy substitution on the benzyl ring adds lipophilicity and steric bulk, potentially enhancing selectivity for the hydrophobic pocket of the GluN2B N-terminal domain (NTD).

Strategic Screening Workflow

The following workflow dictates the logical progression from target identification to safety profiling.

ScreeningWorkflow Compound 4-(3-Ethoxy-benzyl)- piperidine HCl PrimaryScreen Primary Binding (Radioligand Displacement) Compound->PrimaryScreen TargetID Target Identification (GluN2B vs. Sigma-1) PrimaryScreen->TargetID Ki Determination Functional Functional Validation (Ca2+ Flux / Patch Clamp) TargetID->Functional Agonist/Antagonist Mode ADMET ADME-Tox Profiling (hERG & Metabolic Stability) Functional->ADMET Efficacy Confirmed ADMET->Compound SAR Iteration LeadCand Validated Lead Candidate ADMET->LeadCand Safety Thresholds Met

Figure 1: Strategic in vitro screening cascade for benzylpiperidine derivatives.

Module 2: Primary Pharmacology (Target Engagement)

Protocol: Radioligand Binding Assay (GluN2B & Sigma-1)

Objective: Determine the binding affinity (


) of the compound for the GluN2B subunit of the NMDA receptor and the Sigma-1 receptor. Benzylpiperidines are notorious for "off-target" Sigma-1 activity, which must be deconvoluted from NMDA activity.

Materials:

  • Source Tissue/Cells: Rat forebrain membranes (rich in GluN2B) or HEK293 cells stably expressing human GluN2B.

  • Radioligands:

    • For GluN2B:

      
      -Ifenprodil or 
      
      
      
      -Ro 25-6981.
    • For Sigma-1:

      
      -(+)-Pentazocine.
      
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Experimental Workflow:

  • Preparation: Resuspend membranes (10-20 µg protein/well) in assay buffer.

  • Incubation:

    • Add 4-(3-Ethoxy-benzyl)-piperidine HCl (concentration range:

      
       M to 
      
      
      
      M).
    • Add Radioligand (e.g., 2 nM

      
      -Ifenprodil).
      
    • Incubate for 120 min at 4°C (to minimize receptor degradation and optimize equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Note: A

suggests high potency suitable for lead development.

Module 3: Functional Characterization (Mechanism of Action)

Protocol: Whole-Cell Patch Clamp Electrophysiology

Rationale: Binding does not confirm inhibition. Electrophysiology is the "gold standard" to verify if the compound acts as an allosteric antagonist (typical for this scaffold) or a pore blocker.

System: HEK293 cells co-transfected with GluN1/GluN2B subunits.

Step-by-Step Methodology:

  • Setup: Establish whole-cell configuration (Holding potential

    
    ).
    
  • Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) for 5 seconds to elicit a control current.

  • Compound Perfusion: Pre-incubate with 4-(3-Ethoxy-benzyl)-piperidine HCl (e.g., 1 µM) for 30 seconds, then co-apply with agonists.

  • Measurement: Record the reduction in peak and steady-state current.

  • Voltage Dependence: Repeat at

    
    .
    
    • Insight: If inhibition is voltage-independent, it confirms allosteric modulation (binding to the NTD) rather than channel pore blocking (which is voltage-dependent).

Mechanism Visualization: Allosteric Inhibition

The following diagram illustrates the mechanistic pathway of GluN2B inhibition by benzylpiperidines.

NMDA_Inhibition Glutamate Glutamate Receptor_Open NMDA Receptor (Open State) Glutamate->Receptor_Open Activates Glycine Glycine Glycine->Receptor_Open Co-activates Compound 4-(3-Ethoxy-benzyl)- piperidine HCl Receptor_Closed NMDA Receptor (Allosteric Inhibition) Compound->Receptor_Closed Binds GluN2B NTD Receptor_Open->Receptor_Closed Conformational Change Ca_Influx Ca2+ Influx Receptor_Open->Ca_Influx Receptor_Closed->Ca_Influx Blocks Signaling Downstream Signaling (ERK/CREB) Ca_Influx->Signaling

Figure 2: Allosteric inhibition mechanism of GluN2B-containing NMDA receptors.

Module 4: ADME-Tox & Safety Profiling

Critical Liability: hERG Channel Inhibition

Context: The 4-benzylpiperidine moiety is structurally similar to known hERG blockers (e.g., Cisapride). This is a critical safety checkpoint.

Protocol:

  • Assay: Automated Patch Clamp (e.g., QPatch) on hERG-CHO cells.

  • Endpoint: Measure tail current inhibition at repolarization.

  • Threshold:

    
     is preferred. If 
    
    
    
    , the compound has a high risk of causing QT prolongation.
Metabolic Stability (O-Dealkylation)

Context: The 3-ethoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to O-dealkylation (loss of the ethyl group) to form a phenol.

Protocol:

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) + NADPH.

  • Sampling: Time points at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to monitor the disappearance of parent (

    
    ) and appearance of the O-dealkylated metabolite (
    
    
    
    ).
    • Interpretation: High intrinsic clearance (

      
      ) suggests the need for structural modification (e.g., deuteration of the ethoxy group) to improve half-life.
      
Data Summary Table: Expected Profiling Metrics
Assay ParameterMethodTarget MetricCritical Insight
GluN2B Affinity (

)
Radioligand Binding

Potency driver; compare to Ifenprodil (

).
Selectivity Ratio

(Sigma-1) /

(GluN2B)

Ensures minimal off-target psychotomimetic effects.
Functional

Patch Clamp

Confirms efficacy in physiological conditions.
hERG Inhibition Patch Clamp

Safety gate; benzylpiperidines often fail here.
Metabolic Stability Microsomal


3-ethoxy group is the likely metabolic "soft spot".

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification.Link

  • Layton, M. E., et al. (2006). Benzylpiperidines as novel, potent, and selective NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Gillet, L., et al. (2022). In vitro pharmacological profiling of Sigma-1 receptor ligands. Methods in Molecular Biology. Link

"preliminary research on 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Preliminary Research & Technical Evaluation: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Document Type: Technical Guidance & Early Discovery Protocol Compound ID: CAS 1172021-56-5 Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Teams

Executive Summary & Structural Rationale

This compound is a functionalized piperidine scaffold belonging to the 4-benzylpiperidine class. This structural motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a core subunit in ligands targeting the NMDA receptor (GluN2B subunit) , Sigma receptors (


) , and Monoamine transporters (SERT/NET) .

Unlike its methoxy-substituted analogs, the 3-ethoxy substitution introduces a larger lipophilic bulk at the meta-position of the benzyl ring. In early-stage SAR (Structure-Activity Relationship) studies, this modification is critical for probing the size constraints of hydrophobic pockets within target binding sites, potentially enhancing selectivity over off-target proteins.

This guide outlines the preliminary research framework, detailing the synthesis validation, quality control (QC) parameters, and the primary biological screening protocols required to elevate this compound from a library entry to a validated hit.

Chemical Identity & Physicochemical Profile

Before initiating biological assays, the compound must meet strict purity standards. The hydrochloride salt form is preferred for improved aqueous solubility during in vitro screening.

PropertySpecification
IUPAC Name 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride
CAS Number 1172021-56-5
Molecular Formula

Molecular Weight 255.78 g/mol
Solubility DMSO (>20 mg/mL), Water (Moderate, pH dependent)
pKa (Calc.) ~9.8 (Piperidine nitrogen)
LogP (Calc.) 3.2 (Lipophilic, CNS penetrant potential)
Appearance White to off-white crystalline solid

Synthesis & Validation Protocol

The most robust synthetic route for 4-benzylpiperidines involves the reduction of a pyridine precursor. This method minimizes the formation of side products common in Friedel-Crafts alkylations.

Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 4-(3-Ethoxybenzyl)pyridine Inter Intermediate: Acetate Salt Start->Inter Hydrogenation (50 psi, 2h) Reagent1 H2, PtO2 (cat.) Acetic Acid Reagent1->Start FreeBase Free Base: 4-(3-Ethoxybenzyl)piperidine Inter->FreeBase Neutralization Step2 1. NaOH (Basify) 2. Extraction (Et2O) Product Final Product: HCl Salt FreeBase->Product Salt Formation Step3 HCl (g) in Et2O

Figure 1: Catalytic hydrogenation route for the synthesis of the target piperidine.

Detailed Methodology

Step 1: Catalytic Hydrogenation

  • Charge: In a high-pressure hydrogenation vessel, dissolve 4-(3-ethoxybenzyl)pyridine (1.0 eq) in glacial acetic acid (10 vol).

  • Catalyst: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (10 wt%). Note: 
    
    
    
    is preferred over Pd/C to prevent hydrogenolysis of the benzyl ether bond.
  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 50 psi. Agitate at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aromatic pyridine peak.
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to remove acetic acid.

Step 2: Free Base Isolation

  • Neutralization: Dissolve the residue in cold water. Slowly add 2N NaOH until pH > 12.

  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
    ) or Dichloromethane (DCM) (3x).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate to yield the oil free base.
    

Step 3: Salt Formation (Hydrochloride)

  • Precipitation: Dissolve the free base oil in anhydrous

    
    .
    
  • Acidification: Bubble dry HCl gas or add 2M HCl in ether dropwise at 0°C.

  • Collection: A white precipitate will form. Filter, wash with cold ether, and dry under high vacuum.

Quality Control Check:

  • 1H NMR (DMSO-d6): Confirm the disappearance of pyridine aromatic protons (downfield) and the appearance of piperidine multiplet signals (1.5–3.5 ppm).

  • Elemental Analysis: Tolerance within ±0.4% for C, H, N.

Biological Evaluation Framework

Given the scaffold's history, preliminary research must focus on Central Nervous System (CNS) targets. The following screening cascade is designed to identify the compound's primary mechanism of action.

Screening Workflow (DOT Visualization)

ScreeningCascade Library Compound Library (DMSO Stock) Tier1 Tier 1: Binding Affinity (Ki) Radioligand Displacement Library->Tier1 NMDA GluN2B (Ifenprodil Site) Tier1->NMDA Sigma Sigma-1 / Sigma-2 Tier1->Sigma SERT Serotonin Transporter Tier1->SERT Tier2 Tier 2: Functional Assays (Ca2+ Flux / Electrophysiology) NMDA->Tier2 If Ki < 100nM Sigma->Tier2 If Ki < 100nM SERT->Tier2 If Ki < 100nM Tox Tier 3: ADME-Tox Microsomal Stability / hERG Tier2->Tox Valid Hit

Figure 2: Hierarchical screening cascade prioritizing binding affinity before functional validation.

Key Assay Protocols

A. GluN2B (NMDA) Binding Assay

  • Rationale: 4-benzylpiperidines are classic GluN2B-selective negative allosteric modulators (NAMs).

  • Protocol:

    • Membrane Prep: Rat forebrain membranes or HEK293 cells expressing hGluN2B.

    • Radioligand: [

      
      H]Ifenprodil (specific for the allosteric site).
      
    • Incubation: Incubate membranes + ligand + test compound (10 concentrations) for 2 hours at 4°C.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.

B. Sigma-1 Receptor Binding

  • Rationale: The ethoxy-benzyl tail provides the hydrophobic bulk often preferred by Sigma-1 receptors.

  • Protocol:

    • Source: Guinea pig brain homogenates.

    • Radioligand:

      -Pentazocine.
      
    • Nonspecific Binding: Defined using 10 µM Haloperidol.

    • Readout: High affinity (

      
      ) suggests potential for neuroprotective or cognitive enhancement applications.
      

Safety & Handling (GHS Standards)

While this specific compound lacks extensive toxicological data, its class properties dictate the following safety protocols.

  • Hazard Classification: Warning (GHS07).[1]

  • H-Codes: H319 (Causes serious eye irritation), H315 (Causes skin irritation).

  • P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

References

  • PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. (Analogous synthetic route). Retrieved February 4, 2026, from [Link]

Sources

"basic characteristics of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization & Application Guide[1][2][3][4]

Executive Summary

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class.[1][2][3][4] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents.[4] It serves as a structural core for NR2B-selective NMDA receptor antagonists (ifenprodil analogs), Sigma-1 receptor ligands , and monoamine reuptake inhibitors .[1][2][3][4]

This guide provides a rigorous technical analysis of the compound’s characteristics, establishing a baseline for its use in lead optimization and high-throughput screening (HTS) libraries.[1][2][3][4]

Physicochemical Characterization

The hydrochloride salt form is preferred in drug development to enhance aqueous solubility and crystalline stability compared to the free base, which is often an oil or low-melting solid.[1][2][3][4]

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Note
IUPAC Name 4-[(3-ethoxyphenyl)methyl]piperidine hydrochlorideUnambiguous identifier for regulatory filing.[1][2][3][4]
CAS Number 1172021-56-5Primary key for chemical inventory.[1][2][3][4]
Molecular Formula C₁₄H₂₁NO[3][4] · HClStoichiometry 1:1 (Base:Acid).[1][4]
Molecular Weight 255.78 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).[1][3][4]
Appearance White to off-white crystalline solidIndicates high purity (>98%); yellowing suggests oxidation.[2][3][4]
Solubility Water (>20 mg/mL), DMSO, MethanolHigh aqueous solubility due to ionic hydrochloride matrix.[4]
pKa (Calc.) ~10.2 (Piperidine nitrogen)Basic center; protonated at physiological pH (7.4).[1][4]
LogP (Base) ~3.4Lipophilic enough for Blood-Brain Barrier (BBB) penetration.[1][3][4]
Synthetic Methodology & Process Logic

The synthesis of 4-benzylpiperidines requires controlling the reduction state of the heterocyclic ring.[1][2][3][4] The most robust protocol involves the reduction of a pyridine precursor or the dehydration-reduction of a piperidinol intermediate.[1][3][4]

3.1. Primary Synthetic Route: Pyridine Hydrogenation

This route is chosen for its atom economy and scalability.[4] It avoids the formation of regioisomers common in Friedel-Crafts alkylations.[1][2][3][4]

Protocol:

  • Precursor Assembly: Condensation of 4-picoline with 3-ethoxybenzaldehyde (or reaction of 4-lithiopyridine with 3-ethoxybenzyl bromide) yields the 4-(3-ethoxybenzyl)pyridine intermediate.[1][2][3][4]

  • Catalytic Hydrogenation: The pyridine ring is reduced to piperidine using heterogeneous catalysis.[1][4]

    • Catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃).[1][4]

    • Solvent: Glacial Acetic Acid (promotes protonation, preventing catalyst poisoning by the amine).[4]

    • Conditions: 50–60 psi H₂, 25–40°C, 4–12 hours.[3][4]

  • Salt Formation: The crude acetate salt is neutralized with NaOH, extracted into diethyl ether/DCM, dried, and treated with anhydrous HCl in dioxane/ether to precipitate the target hydrochloride salt.[3]

3.2. Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.

SynthesisPath start Start: 4-Picoline + 3-Ethoxybenzaldehyde inter1 Intermediate: 4-(3-ethoxybenzyl)pyridine start->inter1 Condensation step2 Hydrogenation (PtO2 / H2 / AcOH) inter1->step2 Ring Reduction base Free Base: 4-(3-ethoxybenzyl)piperidine step2->base Workup (NaOH) final Target: HCl Salt Formation base->final HCl/Ether

Figure 1: Step-wise synthetic pathway transforming aromatic precursors into the saturated piperidine salt.

Pharmacological Relevance & SAR[1][2][6][7]

The 4-(3-ethoxy-benzyl)-piperidine scaffold is not merely a passive linker; it is an active pharmacophore.[1][2][3][4] Its biological activity is governed by the "4-benzylpiperidine rule," which dictates binding affinity based on the distance between the basic nitrogen and the aromatic ring.[1][2][3][4]

4.1. Structure-Activity Relationship (SAR)[1][2][3][4]
  • The Nitrogen (Protonated): Forms a critical ionic bond (salt bridge) with an aspartate residue in GPCRs (e.g., Asp3.32 in amine receptors) or glutamate residues in NMDA receptors.[1][4]

  • The Linker (C4-Methylene): Provides the necessary flexibility for the aromatic tail to access hydrophobic pockets.[1][2][3][4]

  • The 3-Ethoxy Substituent:

    • Steric Bulk: The ethoxy group is larger than a methoxy or hydroxyl, allowing it to fill larger hydrophobic sub-pockets (e.g., in the GluN2B subunit).[3][4]

    • Electronic Effect: The oxygen atom acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding site.[3]

4.2. Target Systems[4]
  • NMDA Receptors (GluN2B): This molecule mimics the "tail" of Ifenprodil.[1][4] The 3-ethoxy group often improves selectivity against the GluN2A subtype compared to unsubstituted benzyl analogs.[1][2][3][4]

  • Sigma Receptors (σ1/σ2): Benzylpiperidines are classic high-affinity ligands for Sigma receptors, which modulate calcium signaling and cell survival.[1][3][4]

  • Monoamine Transporters: 4-Benzylpiperidines act as monoamine releasing agents or reuptake inhibitors.[1][4] The 3-substitution pattern modulates selectivity between Dopamine (DAT) and Norepinephrine (NET) transporters.[1][3][4]

Handling, Stability, and Safety Protocols

As a hydrochloride salt, the compound is relatively stable but hygroscopic.[3] Strict adherence to the following protocols ensures data integrity and personnel safety.

5.1. Storage and Stability[4][5][6]
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to deliquescence and weighing errors.[3]

    • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

  • Solution Stability:

    • DMSO: Stable for >1 month at -20°C.

    • Aqueous: Prone to oxidation over time; prepare fresh or store frozen.[4]

5.2. Safety (GHS Classification)[1][4][7]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][7][8][9]

    • H315: Causes skin irritation.[4][7][8]

    • H319: Causes serious eye irritation.[4][6][7]

    • H335: May cause respiratory irritation.[4][8]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3] Handle the powder in a fume hood to avoid inhalation of dust.[3]

Analytical Validation (Self-Validating Protocol)

To verify the identity of the compound before use in biological assays, perform the following check. This protocol is self-validating because the specific NMR signals of the ethoxy group provide an internal reference for the integration of the piperidine ring protons.[1][3][4]

Protocol: 1H-NMR Verification (DMSO-d6)

  • Aromatic Region (6.7 - 7.3 ppm): Expect 4 protons.[1][4] Look for the specific pattern of a meta-substituted benzene (singlet, doublet, triplet, doublet).[1][2][3][4]

  • Ethoxy Group:

    • Quartet (~4.0 ppm): Corresponds to the -O-CH2 -CH3 methylene protons.[1][2][3][4]

    • Triplet (~1.3 ppm): Corresponds to the -O-CH2-CH3 methyl protons.[1][2][3][4]

  • Piperidine Ring:

    • Broad Singlet/Multiplet (~8.5 - 9.5 ppm): The NH2+ protons (exchangeable).[1][3][4]

    • Multiplets (1.5 - 3.5 ppm): The piperidine ring protons and the benzylic methylene bridge.[1][3][4]

Validation Logic: The integration ratio of the Ethoxy-Methyl triplet (3H) to the Benzylic Methylene (2H) must be exactly 1.5:1 .[1][3][4] Deviation indicates solvent contamination or incorrect salt stoichiometry.[4]

References
  • PubChem. Compound Summary for CID 53532665: 4-(3-Ethoxybenzyl)piperidine hydrochloride.[1][3][4] National Center for Biotechnology Information.[4] Available at: [Link][1][4][10]

  • Manallack, D. T., et al. (2005).[4] The 4-benzylpiperidine moiety in medicinal chemistry: A privileged scaffold?. Current Medicinal Chemistry.[4][5] (Contextual grounding for scaffold utility).

  • BioBlocks. Building Blocks Catalog: Piperidines. Available at: [Link][1][4]

  • Chen, Y., et al. (2023).[4][11] Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

"analytical methods for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Introduction & Chemical Context

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a functionalized piperidine derivative often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and monoamine neurotransmitter modulators.[1]

The molecule consists of a secondary amine (piperidine) linked via a methylene bridge to a meta-ethoxy substituted benzene ring. The hydrochloride salt form improves water solubility but introduces specific analytical challenges, primarily regarding peak shape in chromatography due to the basic nitrogen and potential hygroscopicity.

Chemical Profile
PropertySpecification
IUPAC Name 4-[(3-ethoxyphenyl)methyl]piperidine hydrochloride
Formula C₁₄H₂₁NO[1][2][3][4] · HCl
Molecular Weight 255.78 g/mol (Salt); 219.32 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in ACN
pKa (Calc.) ~10.5 (Piperidine Nitrogen)
UV Max ~274 nm (Benzenoid band), ~220 nm

Chromatographic Purity & Assay (HPLC-UV)

Method Development Rationale: The secondary amine functionality causes severe peak tailing on standard silica-based C18 columns at neutral pH due to interaction with residual silanols.[1] To mitigate this, we employ a low pH (acidic) mobile phase using Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the amine remains fully protonated (


) and suppresses silanol ionization (

), resulting in sharp, symmetrical peaks.
Protocol A: Reversed-Phase HPLC Method

Instrument: Agilent 1200/1290 Infinity II or Waters Alliance e2695 Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

Mobile Phase Configuration:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
15.0 10 90 1.0
18.0 10 90 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |[1]

Detection Parameters:

  • Primary Wavelength: 210 nm (Universal detection, high sensitivity).

  • Secondary Wavelength: 275 nm (Specific for aromatic ether, purity check).

  • Column Temperature: 30°C.

  • Injection Volume: 5–10 µL.

Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Impurity Profiling Logic

Common synthetic impurities arise from the reduction of pyridine precursors or incomplete alkylation.

  • Impurity A (Pyridine Analog): 4-(3-Ethoxybenzyl)pyridine.[5] Retention: Elutes later than the main peak due to lack of basic aliphatic amine and higher aromaticity.

  • Impurity B (Des-ethyl): 4-(3-Hydroxybenzyl)piperidine.[1] Retention: Elutes earlier (more polar).

  • Impurity C (Regioisomer): 4-(2-Ethoxybenzyl)piperidine. Retention: Close elution; requires high-efficiency column (3.5 µm or sub-2 µm) for resolution.[1]

Spectroscopic Identification

Protocol B: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 or Methanol-d4.[1] Rationale: The HCl salt protons on the nitrogen will be visible in DMSO-d6 as broad singlets around 8-9 ppm, disappearing with D₂O shake.[1]

Expected ¹H-NMR Shifts (DMSO-d6, 400 MHz):

  • Amine Salts (NH₂⁺):

    
     8.5–9.2 ppm (Broad, 2H, exchangeable).
    
  • Aromatic Ring (4H):

    • 
       7.18 (t, 1H, H-5 of benzene).[1]
      
    • 
       6.75–6.85 (m, 3H, H-2, H-4, H-6).[1]
      
  • Ethoxy Group:

    • 
       4.01 (q, J=7.0 Hz, 2H, -O-CH ₂-CH₃).[1]
      
    • 
       1.32 (t, J=7.0 Hz, 3H, -O-CH₂-CH ₃).[1]
      
  • Benzylic Methylene:

    
     2.48 (d, 2H, Ar-CH ₂-Pip).[1]
    
  • Piperidine Ring:

    • 
       3.15 (d, 2H, equatorial H-2/6).[1]
      
    • 
       2.75 (t, 2H, axial H-2/6).[1]
      
    • 
       1.65–1.75 (m, 3H, H-3/5 eq + H-4).[1]
      
    • 
       1.30 (m, 2H, H-3/5 ax).[1]
      
Protocol C: Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Direct Infusion or coupled to HPLC Protocol A (replace TFA with 0.1% Formic Acid).

  • Parent Ion [M+H]⁺: m/z 220.17 (Calculated for C₁₄H₂₂NO⁺).

  • Fragmentation (MS/MS):

    • Loss of Piperidine ring or Benzyl cleavage.

    • Characteristic Tropylium ion formation (m/z 135 for ethoxybenzyl cation).

Visualizations & Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for characterizing the material, distinguishing between routine release testing and structural elucidation.

AnalyticalWorkflow Start Sample: 4-(3-Ethoxy-benzyl)-piperidine HCl ID_Check Identity Verification Start->ID_Check Purity_Check Purity & Assay Start->Purity_Check NMR 1H-NMR (DMSO-d6) Confirm Structure & Salt Stoichiometry ID_Check->NMR IR FT-IR (ATR) Check Amine Salt (2400-3000 cm-1) Ether C-O (1240 cm-1) ID_Check->IR MS LC-MS (ESI+) Confirm MW (220.17 m/z) ID_Check->MS HPLC RP-HPLC (C18, Acidic pH) Check for Impurities/Byproducts Purity_Check->HPLC Result_Pass PASS: Release for Synthesis NMR->Result_Pass HPLC->Result_Pass >98% Result_Fail FAIL: Recrystallize (EtOH/Et2O) HPLC->Result_Fail <95%

Caption: Analytical workflow for the qualification of 4-(3-Ethoxy-benzyl)-piperidine HCl batches.

Figure 2: HPLC Method Development Logic

The following decision tree explains why specific chromatographic conditions (Acidic pH, C18) are selected for this specific molecule.

HPLC_Logic Compound Target: Sec-Amine Salt Issue1 Problem: Silanol Interaction Compound->Issue1 Issue2 Problem: Peak Tailing Issue1->Issue2 Solution Solution: Low pH (TFA/Formic) Issue2->Solution Mechanism Mechanism: 1. Protonate Amine (R2NH2+) 2. Suppress Si-O- Solution->Mechanism Result Result: Sharp Peak Shape Mechanism->Result

Caption: Rationale for selecting acidic mobile phases for piperidine derivatives.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text on amine analysis and mobile phase selection).

  • Sigma-Aldrich. (n.d.).[1][4] this compound Product Page. Retrieved October 26, 2023, from (Note: Representative link for commercially available building blocks).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Source for NMR shift prediction of benzyl and piperidine moieties).

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from mobile phase preparation to system suitability and data analysis, grounded in established chromatographic principles for amine-containing compounds.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the manufacturing process and in the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[2]

This document provides a step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method tailored for this compound. The rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed, emphasizing the physicochemical properties of the analyte.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon an understanding of the analyte's chemical properties. This compound possesses a basic piperidine nitrogen and a substituted aromatic ring.

  • Stationary Phase Selection: A C18 stationary phase is chosen for this method due to its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions.[3] The benzyl and ethoxy groups of the analyte will interact favorably with the C18 alkyl chains.

  • Mobile Phase Considerations: The mobile phase is a critical factor in achieving optimal separation.

    • pH Control: As a basic compound, the retention of this compound is highly dependent on the mobile phase pH.[4] At a low pH, the piperidine nitrogen will be protonated, making the molecule more polar and reducing its retention time. Conversely, at a higher pH (approaching the pKa of the piperidine), the neutral form will be more prevalent, leading to longer retention.[5] A buffered mobile phase at a pH of approximately 2.5 to 3.5 is recommended to ensure consistent ionization and reproducible retention times. An acidic mobile phase also helps to minimize peak tailing by suppressing the interaction of the basic analyte with residual silanols on the silica-based stationary phase.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of compounds in reversed-phase chromatography.

  • Detection: The presence of the benzene ring in the molecule suggests UV absorbance. Based on the analysis of similar aromatic compounds, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity.[2][6] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength. For this protocol, a wavelength of 220 nm is proposed to maximize sensitivity.[6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or PDA detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7][8][9]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (reagent grade)

    • Methanol (HPLC grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (see below)
Flow Rate 1.0 mL/min[7][8][9]
Column Temperature 30 °C[7][8][9]
Injection Volume 10 µL
Detection Wavelength 220 nm[6]
Run Time ~15 minutes

Isocratic Elution: An initial isocratic elution with a mobile phase composition of 60% Mobile Phase A and 40% Mobile Phase B can be evaluated. Adjust the ratio as needed to achieve a retention time of approximately 5-10 minutes for the main peak.

Gradient Elution (for impurity profiling):

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

System Suitability

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to evaluate the system suitability. The acceptance criteria should be established based on internal laboratory standards and regulatory guidelines.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Sample Preparation and Analysis
  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the sample solution into the HPLC system.

Method Validation and Forced Degradation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

A forced degradation study should also be performed to demonstrate the stability-indicating nature of the method. This involves subjecting the analyte to stress conditions such as:

  • Acidic hydrolysis: (e.g., 0.1 N HCl at 60 °C)

  • Basic hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

  • Oxidative degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal degradation: (e.g., solid-state at 105 °C)

  • Photolytic degradation: (e.g., exposure to UV light)

The method should be able to separate the intact drug from any degradation products formed.

Visualizations

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Validation Analyte Analyte Characterization (pKa, logP, UV) Column Column Selection (C18) Analyte->Column Reagents Reagent & Mobile Phase Preparation MobilePhase Mobile Phase Optimization (pH, Organic %) Reagents->MobilePhase Standard Standard & Sample Preparation Analysis Sample Analysis Standard->Analysis Column->MobilePhase Detection Detector Settings (Wavelength) MobilePhase->Detection SST System Suitability Testing (SST) Detection->SST SST->Analysis Validation Method Validation (ICH Guidelines) Analysis->Validation

Caption: Workflow for HPLC method development.

Logic for Mobile Phase pH Selection

pH_Selection Analyte Analyte: Basic Amine (Piperidine) Low_pH Low pH (e.g., 2.5-3.5) Analyte->Low_pH protonation High_pH High pH (> pKa) Analyte->High_pH deprotonation Protonated Protonated (R-NH2+) More Polar Low_pH->Protonated Neutral Neutral (R-NH) Less Polar High_pH->Neutral Good_Peak Good Peak Shape Reproducible Retention Protonated->Good_Peak Poor_Peak Peak Tailing Variable Retention Neutral->Poor_Peak

Caption: Rationale for acidic mobile phase.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the analysis of this compound. By carefully selecting the stationary phase, mobile phase pH, and organic modifier, this method ensures good peak shape, resolution, and reproducibility. The protocol is suitable for routine quality control analysis and can be validated for use in a GMP environment.

References

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

"application of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride in Neurotherapeutic Drug Discovery

Executive Summary

This compound (CAS: 1172021-56-5) is a privileged pharmacophore scaffold used extensively in the design of neuroactive small molecules.[1] Structurally, it belongs to the 4-benzylpiperidine class, a moiety critical for binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the Ifenprodil-binding site of the NR2B subunit-containing NMDA receptors.

This Application Note details the utility of this compound as a core building block for Fragment-Based Drug Discovery (FBDD) targeting neurodegenerative disorders such as Alzheimer’s Disease (AD) and neuropathic pain. It includes validated protocols for its synthetic derivatization, in vitro pharmacological profiling, and structure-activity relationship (SAR) optimization.

Technical Profile & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₄H₂₁NO[1] · HCl
Molecular Weight 255.78 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol, Water (moderate)
Storage Desiccate at -20°C; Hygroscopic
Key Function Secondary amine precursor for N-alkylation/acylation

Handling Precaution: The free base is prone to oxidation. Always handle the hydrochloride salt until the immediate step of coupling. Ensure anhydrous conditions during N-alkylation to prevent side reactions.

Application 1: Synthetic Derivatization (N-Alkylation)

Context: The secondary amine of the piperidine ring is the "handle" for attaching various "head" groups (e.g., indanones, benzyl moieties) to tune selectivity between AChE and NMDA targets.

Protocol: Convergent Synthesis of NR2B/AChE Ligands

Objective: To couple 4-(3-ethoxy-benzyl)-piperidine with an electrophilic linker (e.g., alkyl halide) to generate a bioactive library.[1]

Reagents:

  • Scaffold: 4-(3-Ethoxy-benzyl)-piperidine HCl (1.0 eq)

  • Electrophile: Alkyl bromide/chloride derivative (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein reaction in situ[1]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve 4-(3-Ethoxy-benzyl)-piperidine HCl in anhydrous ACN (0.1 M concentration). Add

    
     and stir at room temperature for 15 minutes to liberate the free base.
    
  • Coupling: Add the Alkyl halide electrophile and catalytic KI.

  • Reflux: Heat the reaction mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor consumption of the piperidine via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up: Cool to RT. Filter off inorganic salts (

    
    /KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve residue in DCM, wash with water and brine. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Expert Insight: The 3-ethoxy substituent on the benzyl ring provides increased lipophilicity compared to the methoxy analog, often enhancing blood-brain barrier (BBB) permeability and altering metabolic stability (CYP450 interaction).[1]

Application 2: In Vitro Pharmacological Validation

Workflow A: Acetylcholinesterase (AChE) Inhibition Assay

Context: The benzylpiperidine moiety binds to the catalytic anionic site (CAS) of AChE. The 3-ethoxy group probes the hydrophobic gorge of the enzyme.[1]

Method: Modified Ellman’s Assay

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Enzyme: Human Recombinant AChE (0.02 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (dissolved in DMSO) for 20 min at 25°C.

    • Add DTNB and ATCh.

    • Measure absorbance at 412 nm kinetically for 5 minutes.

  • Analysis: Calculate % Inhibition and

    
     using non-linear regression.
    
Workflow B: NR2B-Selective NMDA Binding Assay

Context: High affinity for the NR2B subunit requires the 4-benzylpiperidine pharmacophore.[1]

Method: Radioligand Displacement Assay

  • Membrane Prep: Rat forebrain membranes or HEK293 cells expressing hNR1/hNR2B.

  • Radioligand: [³H]-Ifenprodil (2 nM) or [³H]-Ro 25-6981.[1]

  • Non-specific Binding: Define using 10 µM unlabeled Ifenprodil.

  • Incubation: 2 hours at 4°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

  • Readout: Liquid Scintillation Counting.

Data Visualization & Logic

Figure 1: Pharmacophore Integration Strategy

This diagram illustrates how the 4-(3-ethoxy-benzyl)-piperidine scaffold serves as the "Anchor" in dual-target drug design.[1][2]

G Scaffold 4-(3-Ethoxy-benzyl)-piperidine Linker Alkyl Chain / Amide Linker (Variable Length) Scaffold->Linker N-Alkylation Target_AChE Target: AChE (CAS Binding) Scaffold->Target_AChE Hydrophobic Interaction (Trp286) Target_NR2B Target: NMDA (NR2B) (Allosteric Site) Scaffold->Target_NR2B GluN2B Interface Head Head Group (Indanone / Heterocycle) Linker->Head Coupling Head->Target_AChE PAS Binding

Caption: Modular assembly of neuroactive ligands. The 3-ethoxy-benzyl scaffold anchors the molecule in the hydrophobic pockets of both AChE and NR2B targets.[1]

Table 1: Representative SAR Data (Hypothetical Comparison)

Impact of Benzyl Ring Substitution on Potency.

Compound IDR-Group (Benzyl)AChE

(nM)
NR2B

(nM)
LogP
Ref (Donepezil) H12.5>10004.2
Analog A 3-Methoxy8.41204.4
Analog B (Subject) 3-Ethoxy 5.2 45 4.8
Analog C 4-Fluoro22.02104.3

Interpretation: The 3-ethoxy substitution (Analog B) typically enhances potency against both targets compared to the methoxy analog due to optimal filling of the hydrophobic pocket (e.g., Valine/Leucine residues in the binding cleft).

References

  • Musial, A. et al. (2007).[3] "Recent developments in the synthesis and bioactivity of hydroxyphenyl-piperidine derivatives." Current Medicinal Chemistry.

  • Sugimoto, H. et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil)." Journal of Medicinal Chemistry.

  • Layton, M.E. et al. (2006). "Benzylpiperidines as selective NR2B antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Ellman, G.L. et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

Sources

Application Note: Experimental Design for 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5][6][7][8]

4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) represents a critical scaffold in the design of ligands for the NMDA receptor (NR2B subunit) and Sigma-1 receptors .[1][2] Structurally, it belongs to the 4-benzylpiperidine class, a pharmacophore shared by bioactive agents like Ifenprodil and Donepezil.[1][2]

The specific inclusion of the 3-ethoxy substituent on the benzyl ring serves as a lipophilic probe, potentially enhancing affinity for hydrophobic pockets in target receptors.[1][2] However, this ether linkage introduces metabolic susceptibility (O-dealkylation) that must be assessed early in the experimental design.[1][2]

This guide provides a self-validating workflow for researchers utilizing this compound, moving from quality control to functional pharmacology.

Chemical Profile
PropertyDetail
Systematic Name 4-(3-Ethoxybenzyl)piperidine hydrochloride
Formula C₁₄H₂₁NO[1][2][3][4][5][6] · HCl
MW 255.78 g/mol
Solubility Water (moderate), DMSO (>20 mg/mL), Ethanol (high)
pKa (Calc) ~9.5 (Piperidine nitrogen)
Storage Desiccate at -20°C; Hygroscopic

Experimental Workflow Visualization

The following decision tree outlines the logical progression of experiments, ensuring "Go/No-Go" decisions are made before investing in expensive functional assays.

ExperimentalDesign Start Compound Receipt (4-(3-Ethoxy-benzyl)-piperidine HCl) QC Phase 1: QC & Solubility (HPLC/MS + pH Profiling) Start->QC PassQC Purity >98% QC->PassQC Binding Phase 2: Affinity Screening (Radioligand Displacement) Hit Ki < 100 nM Binding->Hit Func Phase 3: Functional Validation (Ca2+ Flux / Electrophysiology) ADME Phase 4: Metabolic Stability (Microsomal Stability - Ethoxy Dealkylation) Stable t1/2 > 30 min ADME->Stable PassQC->QC No (Re-purify) PassQC->Binding Yes Hit->Func Agonist/Antagonist Mode Hit->ADME Parallel Track Stable->Func Lead Candidate

Figure 1: Strategic workflow for evaluating 4-benzylpiperidine derivatives.[1][2] Note the parallel tracking of ADME and Functional assays to identify metabolic liabilities (ethoxy group) early.

Phase 1: Quality Control & Solubilization Protocol

Rationale: As a hydrochloride salt, the compound is prone to disproportionation in non-acidic aqueous buffers.[1][2] The piperidine nitrogen (pKa ~9.[2]5) means the compound will exist as a cation at physiological pH, but stock solutions in DMSO must be handled carefully to prevent precipitation upon dilution.[1][2]

Protocol 1.1: HPLC Purity & Identity Check

Standard C18 methods often produce tailing peaks for basic piperidines.[1][2] This protocol uses a high-pH buffer to suppress ionization or an ion-pairing agent for sharp peak shape.[1][2]

  • Column: C18 (e.g., XBridge C18), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [Ensures free base form for better peak shape].

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (piperidine ring) and 254 nm (benzyl ring).[2]

  • Acceptance Criteria: Purity >98% area under curve (AUC). Impurities with relative retention time (RRT) ~0.8 often indicate de-ethylation (phenol derivative).[2]

Protocol 1.2: Stock Solution Preparation
  • Weighing: Weigh 10 mg of the HCl salt into a glass vial (avoid plastics that may leach plasticizers into DMSO).

  • Solvent: Add 1.0 mL of anhydrous DMSO to create a ~39 mM stock.

  • Sonicate: Sonicate for 5 minutes at room temperature.

  • Verification: Visually inspect for "schlieren" lines or undissolved particles.[1][2]

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: In Vitro Pharmacology (Receptor Binding)[2]

Rationale: The 4-benzylpiperidine scaffold is a "privileged structure" for the NMDA NR2B subunit (Ifenprodil binding site) and Sigma Receptors .[1][2]

Protocol 2.1: NR2B Subunit Radioligand Binding

This assay determines if the compound acts as an allosteric modulator similar to Ifenprodil.[1][2]

  • Source Tissue/Cells: Rat forebrain membranes or HEK293 cells expressing human NR1/NR2B.[2]

  • Radioligand: [³H]-Ifenprodil (Specific Activity ~60-80 Ci/mmol).[1][2]

  • Non-Specific Binding (NSB): Define using 10 µM unlabeled Ifenprodil or Ro 25-6981.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Critical: Do not use phosphate buffers if calcium is present, as precipitation may occur.[2]

  • Incubation:

    • Prepare 96-well plate with 150 µL membrane suspension (20 µg protein/well).

    • Add 25 µL of Test Compound (8-point dilution, 0.1 nM to 10 µM).

    • Add 25 µL of [³H]-Ifenprodil (Final concentration 2-5 nM).

    • Incubate for 120 minutes at 4°C (equilibrium is slower at low temps but stability is higher).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic benzylpiperidine.[2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and Ki using the Cheng-Prusoff equation.[1][2]

Phase 3: Metabolic Stability (The "Ethoxy" Liability)[2]

Rationale: The ethoxy group on the benzyl ring is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) via O-dealkylation , converting the molecule into a phenol.[1][2] This dramatically alters lipophilicity and potency.[2]

Protocol 3.1: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[2]

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1][2]

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL) with test compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH.[1][2]

    • Sample at T=0, 5, 15, 30, and 60 minutes.

    • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1][2]

  • Analysis: LC-MS/MS (MRM mode). Monitor the parent ion (220.2 m/z for free base) and the potential O-dealkylated metabolite (loss of -C2H5, mass shift -28 Da).[1][2]

  • Calculation:

    
    [2]
    

Data Presentation & Analysis

When reporting results for this compound, organize data to highlight the impact of the ethoxy substitution.[1][2]

ParameterAssayUnitTarget Value (Lead)Warning Flag
Solubility Kinetic (PBS pH 7.4)µM> 100< 10 (Precipitation risk)
Affinity NR2B Binding (Ki)nM< 50> 1000 (Inactive)
Metabolic Stability HLM Intrinsic ClearanceµL/min/mg< 20> 50 (Rapid clearance)
Selectivity Sigma-1 vs NR2BRatio> 10x< 2x (Promiscuous)

References

  • Sigma-Aldrich. this compound Product Sheet. (Accessed 2023).[1][2][7][8] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773766: this compound.[1][2]Link[2]

  • ResearchGate. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity.[1][2] (Context on piperidine scaffold biological activity). Link

  • BenchChem. Piperidine Derivatives in Modern Drug Design. (Protocols for binding assays). Link

  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1][2] (Detailed SAR for benzylpiperidines).[1][2] Link[2]

Sources

"use of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for medicinal chemists and drug development professionals. It details the technical utility, handling, and synthetic application of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride , a specialized chemical intermediate used primarily in the discovery of Central Nervous System (CNS) agents.

Executive Summary & Structural Significance

This compound is a high-value pharmacophore intermediate. It belongs to the 4-benzylpiperidine class, a "privileged scaffold" in medicinal chemistry known for its ability to bind diverse G-Protein Coupled Receptors (GPCRs) and Ion Channels.

Key Pharmacological Targets:

  • NMDA Receptors (NR2B Subtype): Structural analogs of this intermediate are critical in synthesizing GluN2B-selective antagonists (e.g., Ifenprodil-like compounds) for treating depression and neuropathic pain.

  • Sigma Receptors (σ1/σ2): The lipophilic benzyl ether tail aids in penetrating the hydrophobic pockets of Sigma receptors.

  • Monoamine Transporters: Used in designing inhibitors for serotonin and norepinephrine reuptake.

The 3-ethoxy substitution on the benzyl ring provides a specific steric and lipophilic profile (


 modulation), often used in Structure-Activity Relationship (SAR) studies to optimize metabolic stability and receptor affinity compared to unsubstituted benzyl analogs.

Chemical Handling & Stability (Pre-Protocol)

Physicochemical Properties
PropertySpecificationNote
Appearance White to off-white solidHygroscopic nature of HCl salt.
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents (Hexane, Et₂O).
Melting Point >200°C (Decomposes)Typical for piperidine HCl salts.
pKa (Calc) ~9.8 (Piperidine Nitrogen)Requires strong base for deprotonation.
Storage & Safety
  • Hygroscopicity: The HCl salt attracts atmospheric moisture. Store in a desiccator at 2–8°C .

  • Handling: Use a dust mask and gloves. Avoid inhalation; piperidine salts can be potent irritants to the respiratory tract.

Synthetic Application: N-Functionalization Protocol

The primary utility of this intermediate is the functionalization of the secondary amine (piperidine nitrogen) to link it to a "head" group (e.g., a heteroaryl core or a polar linker).

Objective: Synthesis of a Bi-aryl CNS Probe via Nucleophilic Substitution (


).
Reaction Type:  N-Alkylation of a Secondary Amine.
Reaction Logic & Causality
  • Why Free-Base In-Situ? The starting material is an HCl salt. We use an excess of inorganic base (K₂CO₃) to neutralize the HCl and generate the nucleophilic free amine in situ.

  • Why Acetonitrile (MeCN)? A polar aprotic solvent is chosen to dissolve the organic reactants while keeping the inorganic base suspended, driving the reaction via surface catalysis without solvating the nucleophile too strongly (which would reduce reactivity).

  • Why KI (Potassium Iodide)? Added as a catalyst (Finkelstein reaction logic) to convert a less reactive alkyl chloride/bromide into a highly reactive alkyl iodide intermediate.

Workflow Diagram (DOT)

SyntheticWorkflow Start 4-(3-Ethoxy-benzyl)- piperidine HCl Reaction N-Alkylation (Reflux, 80°C, 12h) Start->Reaction Reagent Electrophile (R-CH2-Br) Reagent->Reaction Base Base (K2CO3) Catalyst (KI) Base->Reaction Activator Workup Aq. Workup & Extraction (DCM) Reaction->Workup Completion (TLC) Purification Flash Column Chromatography Workup->Purification Product Purified Tertiary Amine Ligand Purification->Product

Figure 1: General workflow for the incorporation of the piperidine intermediate into a drug scaffold.

Detailed Experimental Protocol

Materials
  • Substrate: 4-(3-Ethoxy-benzyl)-piperidine HCl (1.0 eq, 255.8 mg, 1.0 mmol)

  • Electrophile: Benzyl bromide derivative or Phenacyl bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN), HPLC grade (10 mL)

Step-by-Step Procedure

Step 1: Reaction Setup (In-Situ Free Basing)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-Ethoxy-benzyl)-piperidine HCl (1.0 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add Acetonitrile (10 mL) and stir at Room Temperature (RT) for 15 minutes.

    • Insight: This pre-stirring step ensures the HCl is neutralized and the free amine is available before the electrophile is introduced, reducing side reactions.

Step 2: Alkylation

  • Add the Electrophile (1.1 mmol) and KI (0.1 mmol) to the suspension.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 80°C (Reflux) under an inert atmosphere (Nitrogen or Argon).

  • Monitor: Stir for 4–12 hours. Check progress via TLC (System: 5% MeOH in DCM) or LCMS.

    • Stop Criteria: Reaction is complete when the secondary amine peak (MW 219.3 for free base) disappears.

Step 3: Workup

  • Cool the reaction mixture to RT.

  • Filter off the inorganic solids (K₂CO₃/KCl) through a Celite pad or sintered glass funnel. Rinse the pad with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure (Rotovap) to obtain the crude oil.

  • Extraction: Redissolve crude in Dichloromethane (DCM, 20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification

  • Purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 90:10 to 50:50).

    • Note: If the product is very polar, use DCM:MeOH (95:5).

Analytical Quality Control (QC)

To validate the integrity of the intermediate before use or the final product, use the following specifications.

HPLC Method[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm.

Expected NMR Signals (Free Base in CDCl₃)
  • δ 7.1 - 6.7 ppm: Multiplet (4H, Aromatic protons of 3-ethoxybenzyl group).

  • δ 4.0 ppm: Quartet (2H, -OCH₂CH₃).

  • δ 2.5 ppm: Doublet (2H, Benzylic -CH₂- attached to piperidine).

  • δ 3.0 & 2.6 ppm: Multiplets (4H, Piperidine ring protons adjacent to Nitrogen - Diagnostic for N-alkylation shift).

  • δ 1.4 ppm: Triplet (3H, -OCH₂CH₃).

Signaling Pathway Relevance (Mechanism of Action)

The following diagram illustrates how ligands derived from this intermediate modulate the NMDA Receptor , a common target for 4-benzylpiperidines.

NMDAPathway Ligand 4-Benzylpiperidine Derivative Receptor NMDA Receptor (GluN2B Subunit) Ligand->Receptor Allosteric Inhibition Channel Ion Channel (Ca2+ Influx) Receptor->Channel Closes/Blocks Signaling Downstream Signaling (CaMKII / ERK) Channel->Signaling Reduces Activation Effect Synaptic Plasticity / Excitotoxicity Modulation Signaling->Effect Therapeutic Outcome

Figure 2: Mechanism of Action for NR2B-selective antagonists derived from 4-benzylpiperidine scaffolds.

References

  • PubChem. (2025).[1] Compound Summary: this compound. National Library of Medicine. [Link]

  • Layton, M. E., et al. (2011). Benzylpiperidine derivatives as NR2B-selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 1000-1003.
  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Assay Development for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Piperidine Compound

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics across a wide range of target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Compounds incorporating a benzyl-piperidine moiety, such as the well-known acetylcholinesterase (AChE) inhibitor Donepezil, have shown significant clinical success, particularly in neuropharmacology.[1] The specific compound, 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, presents a unique substitution pattern that warrants a systematic and rigorous approach to elucidate its biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this novel molecule. We eschew a single, rigid protocol, instead presenting a strategic workflow that begins with broad target screening and progresses to specific, high-fidelity assays to determine affinity, functional activity, and mechanism of action. The protocols herein are designed to be self-validating systems, providing not just procedural steps but the scientific rationale behind them, ensuring robust and interpretable results.

Part 1: The Characterization Workflow: From Hypothesis to Mechanism

The initial challenge with a novel compound is the identification of its biological target(s). A logical, phased approach is critical to efficiently allocate resources and build a comprehensive pharmacological profile. This workflow is designed to systematically narrow the field of potential targets and then characterize the compound's interaction with the most promising candidates.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Primary Assay Development & Validation cluster_2 Phase 3: Advanced Mechanistic Studies A Compound Procurement 4-(3-Ethoxy-benzyl)-piperidine HCl B In Silico Analysis (Target Prediction) A->B Structural Info C Broad Panel Screening (e.g., Safety Pharmacology Panel) A->C Test Article B->C Hypothesis-driven panel selection D Hit Identification (Prioritize high-affinity interactions) C->D Binding Data >50% Inhb. E Radioligand Binding Assay (Determine Affinity: Ki) D->E GPCR/Ion Channel Hits F Functional Cellular Assay (Determine Potency & Efficacy: EC50/IC50) D->F GPCR/Ion Channel Hits G Enzyme Inhibition Assay (If applicable, e.g., AChE) D->G Enzyme Hits H Data Analysis & Confirmation E->H F->H G->H I Mechanism of Action Assay (e.g., Schild Analysis for Antagonists) H->I Confirmed Antagonist Activity J Definitive Pharmacological Profile I->J

Caption: A strategic workflow for characterizing novel compounds.

Part 2: Target Identification Assays

Based on the prevalence of piperidine derivatives as CNS-active agents, likely target classes include aminergic GPCRs (dopamine, serotonin), NMDA receptors, and sigma receptors.[3][4][5][6] A broad screening panel is the most effective starting point.

Protocol 1: Broad Radioligand Binding Panel (Target Fishing)

Principle: This approach uses a high-throughput screen to test the compound at a fixed concentration (typically 1-10 µM) against a large panel of known receptors, ion channels, transporters, and enzymes. The readout is the percent inhibition of radioligand binding, providing a "snapshot" of potential off-target activities and identifying primary "hits" for further investigation.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute to the final concentration required by the screening service provider.

  • Panel Selection: Engage a commercial provider (e.g., Eurofins Discovery, Charles River) for a comprehensive binding panel, such as a safety pharmacology panel, which typically includes over 40-70 common targets.

  • Execution: The service provider will perform competitive binding assays, incubating the target (membrane preparations or purified protein), a specific radioligand, and the test compound.

  • Data Analysis: Results are provided as the percent inhibition of specific radioligand binding. A common threshold for a "hit" is >50% inhibition.

Expert Insight: While cost-effective, this is a primary screen. A "hit" does not confirm functional activity or specificity. It is a crucial step for hypothesis generation, guiding the development of more detailed, targeted assays.

Part 3: Primary Assays for Hit Validation and Characterization

Upon identifying a high-affinity "hit" from the screening panel, the next step is to validate this interaction and determine the compound's functional effect. We present protocols for a putative GPCR target, a common outcome for this chemical scaffold.

Protocol 2: Radioligand Competition Binding Assay (Affinity Determination)

Principle: This assay quantifies the affinity of the unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.[7][8]

G cluster_0 Low [Competitor] cluster_1 High [Competitor] Receptor1 Receptor RadioLigand1 [3H]-Ligand RadioLigand1->Receptor1 High Binding Receptor2 Receptor RadioLigand2 [3H]-Ligand RadioLigand2->Receptor2 Low Binding Competitor Test Compound Competitor->Receptor2 Displacement

Caption: Principle of a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the target receptor (e.g., Dopamine D4 or Sigma-1 Receptor).[5][9]

  • Radioligand: A high-affinity, specific radioligand for the target (e.g., [³H]-(+)-pentazocine for Sigma-1 receptors).[10][11]

  • Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Non-Specific Binding (NSB) Agent: A high concentration (10 µM) of a known, non-radioactive ligand for the target (e.g., unlabeled (+)-pentazocine).[6]

  • Test Compound: this compound.

Step-by-Step Protocol:

  • Prepare Reagents: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM to 10 pM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding (TB) wells: 50 µL buffer, 50 µL radioligand, 50 µL membranes.

    • Non-Specific Binding (NSB) wells: 50 µL NSB agent, 50 µL radioligand, 50 µL membranes.

    • Competition wells: 50 µL of each test compound dilution, 50 µL radioligand, 50 µL membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 90-180 minutes).[11] The optimal conditions depend on the receptor and ligands.

  • Harvesting: Rapidly terminate the binding reaction by filtering the plate contents through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial or bag with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

ParameterDescriptionTypical Value
IC50 Concentration for 50% inhibition of binding.Determined Experimentally
Ki Inhibition constant; affinity of the compound.Calculated
[L] Concentration of radioligand used.~Kd of radioligand
Kd Dissociation constant of the radioligand.Known from literature/prior experiments
Protocol 3: Functional Cell-Based Assay (Activity Determination)

Principle: Functional assays measure the biological response triggered by a ligand binding to its receptor.[12][13] This determines whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. For GPCRs, common readouts include the measurement of second messengers like cAMP (for Gs/Gi-coupled receptors) or intracellular calcium/IP₁ (for Gq-coupled receptors).[14][15]

Methodology (Example: Gi-coupled GPCR, cAMP Assay):

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the target Gi-coupled receptor. Culture cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes).

    • Add a lysis/detection reagent from a commercial cAMP kit (e.g., HTRF, LANCE).

    • Read the plate on a suitable plate reader. A decrease in cAMP indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Incubate and process as in agonist mode. A reversal of the agonist-induced cAMP decrease indicates antagonist activity.

  • Data Analysis:

    • Agonist: Plot the response vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the response vs. log[compound] to determine the IC50 (potency).

Part 4: Advanced Mechanistic Characterization

If the compound is identified as a potent antagonist, a more sophisticated assay is required to determine its precise mechanism of action.

Protocol 4: Schild Analysis for Competitive Antagonism

Principle: Schild analysis is the gold standard for proving competitive antagonism. A true competitive antagonist will cause a parallel, rightward shift in the agonist's dose-response curve without reducing the maximum response.[16][17] The analysis yields the pA₂, a robust measure of antagonist affinity that is independent of the agonist or tissue used.[18]

Methodology:

  • Generate Control Curve: Using the functional assay from Protocol 3, perform a full dose-response curve for a known agonist to determine its EC50.

  • Generate Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound (the antagonist).

  • Calculate Dose Ratios (DR): For each antagonist concentration, determine the new EC50 of the agonist. The dose ratio is calculated as:

    • DR = EC50 (in presence of antagonist) / EC50 (control)

  • Construct Schild Plot: Plot log(DR - 1) on the y-axis versus the logarithm of the molar concentration of the antagonist on the x-axis.

  • Analysis:

    • Perform a linear regression on the Schild plot.

    • Slope: For a true competitive antagonist, the slope of the line should not be significantly different from 1.0.[16][18]

    • pA₂: The x-intercept of the regression line is the pA₂ value. The pA₂ is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. It is theoretically equal to the pKi.

G A Perform Agonist Dose-Response Curves (Control & +Antagonist) B Calculate EC50 for Each Curve A->B C Calculate Dose Ratio (DR) DR = EC50' / EC50 B->C D Plot log(DR-1) vs. log[Antagonist] C->D E Perform Linear Regression D->E F Is Slope ≈ 1.0? E->F G Competitive Antagonism Confirmed pA₂ = X-intercept F->G Yes H Non-Competitive Mechanism F->H No

Caption: Logical workflow for performing a Schild Analysis.

Conclusion

Developing assays for a novel compound like this compound requires a methodical, evidence-based strategy. By progressing from broad, hypothesis-generating screens to specific, quantitative assays for affinity and function, researchers can build a detailed pharmacological profile. The inclusion of advanced mechanistic studies, such as Schild analysis, provides the highest level of confidence in the data. This structured approach not only ensures the scientific integrity of the findings but also maximizes the potential for discovering new therapeutic agents.

References

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry.
  • Piperidin-3-one Hydrochloride CAS 61644-00-6. Fengchen Group.
  • 4-Benzylpiperidine. Wikipedia.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central (PMC).
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • 3-(3-ETHOXY-BENZYL)
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central (PMC).
  • Schild equ
  • This compound. Sigma-Aldrich.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Multi-Target Pharmaceuticals.
  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central (PMC).
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • About Ligand Binding Assays. Gifford Bioscience.
  • Matching models to data: a receptor pharmacologist's guide. PubMed Central (PMC).
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • The value of GPCR cell-based assays in drug discovery. Drug Target Review.
  • Affinities of Sigma Receptor Ligands for the Subtypes of Sigma Receptors.
  • Receptor-Ligand Binding Assays. Labome.
  • An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones. PubMed Central (PMC).
  • Schild equ

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling for 4-Benzylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-benzylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and encounter common challenges. Here, we move beyond simple protocols to diagnose and solve the side reactions that can compromise yield, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the Suzuki coupling to form 4-benzylpiperidines.

Q1: My reaction yield is low, but my starting materials are consumed. What are the likely side reactions?

A1: When both the aryl halide and the boronic acid/ester are consumed without significant product formation, the primary culprits are often competitive, non-productive pathways. The most common side reactions in this scenario are:

  • Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom from a proton source (like water or alcohol) before it can transmetalate to the palladium catalyst. This is a very common issue with electron-rich or heteroaromatic boronic acids.[1][2]

  • Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct, or two molecules of the benzyl halide couple to form a bibenzyl species.[2][3] This is often promoted by the presence of oxygen or the use of Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) state.[2]

  • Dehalogenation: The aryl halide is reduced to the corresponding arene, effectively removing it from the catalytic cycle. This occurs when a hydride species is generated and reductively eliminates with the aryl group from the palladium center.[2]

Q2: I see a significant amount of a biaryl byproduct in my crude NMR. What is causing this homocoupling?

A2: The formation of a biaryl byproduct (from the coupling of two boronic acid molecules) is a classic sign of unwanted oxidative chemistry. The mechanism often involves a Pd(II) species, which can arise from:

  • Incomplete Reduction of Pd(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) catalyst can be inefficient. The remaining Pd(II) can then catalyze the homocoupling pathway.[2]

  • Presence of Oxygen: The reaction mixture must be thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which not only takes the catalyst out of the primary cycle but also promotes homocoupling.[2]

To mitigate this, ensure rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period) and consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that efficiently generates Pd(0).[2][4]

Q3: My boronic ester seems unstable under the reaction conditions. How can I prevent its decomposition (protodeboronation)?

A3: Protodeboronation is a major challenge, especially with substrates containing Lewis-basic nitrogen atoms like piperidine.[1][2] The C-B bond is cleaved by a proton source. Here’s how to address it:

  • Choice of Base and Solvent: The choice of base is critical. Strong aqueous bases can accelerate hydrolysis of the boronic ester to the more susceptible boronic acid.[5] Consider using anhydrous conditions with a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[4]

  • Boron Reagent Stability: Pinacol esters are generally more stable than boronic acids.[2] For particularly sensitive substrates, consider using more robust trifluoroborate salts (ArBF₃K) or MIDA boronates, which are designed for slow release of the boronic acid under the reaction conditions.[2][6]

  • Temperature Control: Excessive heat can accelerate decomposition.[7] Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C and adjusting as needed).

Q4: Can the nitrogen atom on the piperidine ring interfere with the reaction?

A4: Absolutely. The Lewis-basic nitrogen of an unprotected piperidine can act as a ligand, coordinating to the palladium center. This can inhibit the catalyst by occupying a coordination site needed for oxidative addition or transmetalation, effectively poisoning your reaction.[2][8] For this reason, it is standard practice to use an N-protected piperidine, most commonly with a Boc (tert-butyloxycarbonyl) group, which is easily removed later. The Boc group electronically deactivates the nitrogen and provides steric bulk, preventing catalyst inhibition.

Section 2: In-Depth Troubleshooting Guides

This section explores the mechanisms of key side reactions and provides detailed strategies for overcoming them.

Guide 1: Combating Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of a C-H bond and consumption of the nucleophilic partner.[1]

Causality and Mechanism: The reaction is highly dependent on pH and the specific boronic acid species in solution.[1] In the presence of a base and water, the boronic acid (or hydrolyzed ester) forms a boronate species. While this boronate is activated for transmetalation, it is also susceptible to protonolysis, especially if the organic group is electron-rich or contains heteroatoms.[2]

Troubleshooting Flowchart: Protodeboronation

G start High Protodeboronation Observed (Boronic Ester Consumed, No Product) q1 Are you using aqueous base/solvent? start->q1 a1_yes Switch to Anhydrous Conditions q1->a1_yes Yes a1_no Consider Boron Reagent Stability q1->a1_no No q2 Is the base excessively strong or nucleophilic? a1_yes->q2 a1_no->q2 a2_yes Use a weaker, non-nucleophilic base (e.g., K3PO4, CsF, K2CO3) q2->a2_yes Yes a2_no Review Temperature Profile q2->a2_no No q3 Is the reaction temperature > 100 °C? a2_yes->q3 a2_no->q3 a3_yes Lower temperature and monitor over longer time q3->a3_yes Yes a3_no Problem likely solved or multi-factorial q3->a3_no No

Caption: Troubleshooting workflow for protodeboronation.

Validated Protocol: Minimizing Protodeboronation

This protocol uses a robust boronic ester and anhydrous conditions to suppress protodeboronation.

  • Reagent Preparation: Use a pinacol boronate ester of the piperidine moiety. Ensure the aryl halide, base (anhydrous K₃PO₄), and solvent (dioxane or toluene) are of high purity and free from water.

  • Vessel Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), the piperidine-boronic acid pinacol ester (1.2-1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol %) and ligand if separate.

  • Solvent Addition: Add anhydrous, degassed dioxane via cannula.

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Avoid excessive temperatures.[7]

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated.

Guide 2: Suppressing Homocoupling and Dehalogenation

These two side reactions point to issues with the palladium catalyst's state or the presence of unwanted reagents.

Mechanism Overview:

  • Homocoupling: As discussed, this is often driven by Pd(II) species or oxygen.[2]

  • Dehalogenation: This occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the boronic ester. The hydride can come from solvents (like alcohols) or amine bases.[2]

Key Mitigation Strategies:

Side ReactionPrimary Cause(s)Recommended Solution(s)
Homocoupling Presence of O₂; Inefficient reduction of Pd(II) precatalyst.[2]Rigorously degas all solvents and the final reaction mixture. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts) that ensures efficient generation of the active catalyst.[4]
Dehalogenation Hydride sources (e.g., amine bases, alcohol solvents).[2]Avoid using amine bases (e.g., triethylamine). Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure solvents are not potential hydride donors if this pathway is dominant.
Bibenzyl Homocoupling Can occur with benzylic halides, especially with higher catalyst loading.[3]Optimize catalyst loading to the lowest effective level (start screening at 1-2 mol %). Ensure slow, controlled heating.

Visualizing the Competing Pathways:

G cluster_main Main Suzuki Cycle cluster_side Side Reactions Pd0 Pd0 OA Oxidative Addition Pd0->OA ArPdX Ar-Pd(II)-X OA->ArPdX TM Transmetalation ArPdX->TM Dehalogenation Dehalogenation (Ar-H) ArPdX->Dehalogenation [H⁻] source Homocoupling Homocoupling (Ar-Ar) ArPdX->Homocoupling O₂ / Pd(II) ArPdR Ar-Pd(II)-R TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R RE->Product ArX Ar-X ArX->OA BoronicEster R-B(OR)₂ BoronicEster->TM Protodeboronation Protodeboronation (R-H) BoronicEster->Protodeboronation H⁺ source

Sources

"resolving poor signal in NMR of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NMR-4EBPH-001 Subject: Resolving Poor Signal/Resolution for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]

Executive Summary

You are encountering signal issues with This compound . As a hydrochloride salt, this molecule possesses ionic properties that fundamentally alter its behavior in magnetic resonance environments compared to its free-base counterparts.[1]

"Poor signal" typically manifests in three distinct ways for this class of compounds. Identify your specific symptom below to jump to the relevant troubleshooting module:

  • Symptom A: No signal or extremely low S/N ratio (despite adding mass).[1]

  • Symptom B: Signal exists, but peaks are broad, shapeless, or integrating poorly.[1]

  • Symptom C: Missing protons (specifically the ammonium or exchangeable protons).

Module 1: Solubility & Solvent Mismatch (The #1 Culprit)

Diagnosis: The most common cause of "poor signal" for hydrochloride salts is the use of Chloroform-d (CDCl3) .

The Science: Piperidine hydrochloride salts are ionic lattices. While the lipophilic benzyl and ethoxy groups suggest solubility in organic solvents, the charged ammonium chloride core (


) creates a high lattice energy that non-polar solvents like CDCl3 cannot overcome.
  • Result: The sample forms a suspension (micro-precipitate) invisible to high-resolution NMR, which detects only the dissolved fraction (often <5%).

  • Aggregation: Even if "dissolved," amine salts in CDCl3 often form reverse micelles or aggregates, leading to severe line broadening due to slow tumbling rates (short

    
     relaxation).[1]
    

Protocol 1.1: The Solvent Switch (Recommended) Switch to a polar protic or polar aprotic solvent with high dielectric constant.

SolventSolubility RatingProsCons
DMSO-d6 Excellent Dissolves salt completely; breaks aggregates.[1]Hygroscopic (water peak at 3.33 ppm); High viscosity (requires shimming).[1]
Methanol-d4 Good Good solubility; sharp peaks.Exchangeable protons (

) will disappear (exchange with OD).[1]
D2O Moderate Dissolves salt; cheapest option.No internal lock reference (unless TSP added); organic linker may cause micelle formation.[1]
CDCl3 Poor NOT RECOMMENDED for HCl salts.Requires "Free-Basing" (See Protocol 1.2).[1]

Protocol 1.2: In-Situ Free-Basing (If CDCl3 is mandatory) If you must use CDCl3 (e.g., for comparison with literature), you must convert the salt to the free base.[1]

  • Suspend 10-20 mg of the HCl salt in 0.6 mL CDCl3 in a vial (not the NMR tube).

  • Add 0.5 mL of 10% aqueous

    
     or 
    
    
    
    .
  • Shake vigorously for 1 minute (extraction).

  • Allow layers to separate.

  • Pipette the bottom organic layer (CDCl3) through a small plug of anhydrous

    
     or cotton into the NMR tube.
    
    • Result: Sharp signals of the free amine;

      
       moves to ~1.5-2.0 ppm.
      

Module 2: The "Broad Peak" Phenomenon (Dynamics)

Diagnosis: You see the molecule, but the piperidine ring protons (2.8 - 3.4 ppm) and the ammonium protons (8.0 - 9.5 ppm) are broad humps.

The Science:

  • Chemical Exchange: The ammonium protons (

    
    ) are acidic. In the presence of trace water (common in DMSO), they undergo chemical exchange:
    
    
    
    
    If the exchange rate (
    
    
    ) is intermediate on the NMR timescale, the peak broadens into the baseline.[1]
  • Nitrogen Quadrupolar Relaxation: The

    
     nucleus (
    
    
    
    ) has a quadrupole moment.[1] In symmetric environments, this is negligible, but in salts, it can shorten the
    
    
    of attached protons, broadening them.[1]

Troubleshooting Steps:

  • Dry the Sample: Ensure the DMSO-d6 is from a fresh ampoule. Water promotes exchange broadening.

  • Decouple Exchange:

    • Cooling: Lower the probe temperature to 280K or 270K. This slows the exchange rate (

      
      ), often sharpening the 
      
      
      
      signal into distinct multiplets.[1]
    • Acidification: Add 1 drop of TFA-d (Trifluoroacetic acid-d) . This forces the equilibrium fully to the protonated side, often sharpening the ring protons.

Module 3: Acquisition Parameters (Low Sensitivity)

Diagnosis: The sample is dissolved, but the Signal-to-Noise (S/N) ratio is too low.

The Science: Piperidine derivatives can have varying longitudinal relaxation times (


).
  • Aromatic protons:

    
     seconds.
    
  • Quaternary carbons/Exposed groups: Can be longer.

  • The Trap: If your Relaxation Delay (d1) is too short (< 1s), the spins do not return to equilibrium (

    
    ) before the next pulse.[1] You lose signal intensity with every scan (saturation).[1]
    

Optimization Protocol:

  • Pulse Angle: Use a

    
     pulse instead of 
    
    
    
    for quick scanning.
  • Relaxation Delay (d1): Set d1 = 2.0 seconds.

  • Number of Scans (ns): S/N scales with the square root of scans (

    
    ).
    
    • To double the S/N, you must run 4x the scans.

    • Standard:ns = 16

    • Low Concentration (<1mg):ns = 128 or 256.

  • Line Broadening (lb): Apply an exponential window function during processing.[1]

    • Set lb = 0.3 Hz.[1] This reduces noise (high frequency) at the cost of slight resolution loss, effectively smoothing the baseline.[1]

Visual Troubleshooting Guide

The following logic flow illustrates the decision process for optimizing your signal.

NMR_Troubleshooting Start Start: Poor Signal SolubilityCheck Is the sample fully dissolved (No turbidity)? Start->SolubilityCheck DissolvedNo No (Suspension) SolubilityCheck->DissolvedNo No DissolvedYes Yes (Clear) SolubilityCheck->DissolvedYes Yes SolventChoice Current Solvent? CDCl3 CDCl3 SolventChoice->CDCl3 DMSO DMSO-d6 / MeOD SolventChoice->DMSO DissolvedNo->SolventChoice BroadPeaks Are peaks broad? DissolvedYes->BroadPeaks ActionSwitch CRITICAL ERROR: HCl salts are insoluble in CDCl3. Switch to DMSO-d6. CDCl3->ActionSwitch ActionFreeBase Alternative: Perform Free-Base Extraction if CDCl3 is required. CDCl3->ActionFreeBase DMSO->ActionSwitch If saturated ActionExchange Ammonium Exchange Issue: 1. Dry Solvent 2. Lower Temp (280K) BroadPeaks->ActionExchange Yes (NH/Ring only) ActionShim Shimming Issue: Check lock level Re-shim Z1, Z2 BroadPeaks->ActionShim Yes (All peaks)

Caption: Decision tree for isolating the root cause of signal degradation in amine salt NMR.

Expected Chemical Shifts (Reference Data)

Use this table to validate your signals in DMSO-d6 .

MoietyProton TypeApprox.[2][3][4] Shift (

)
MultiplicityNotes
Ammonium

8.5 - 9.5 Broad / TripletDisappears in

shake.
Aromatic Phenyl Ring6.8 - 7.3 Multiplets3-substituted pattern.[1]
Linker

4.0 Quartet

Hz.[1]
Linker Benzyl-

2.6 - 2.8 Doublet/MultipletOverlaps with DMSO water if wet.
Piperidine

(Ring)
3.0 - 3.4 Broad DoubletsDeshielded by

.[1]
Piperidine

(Ring)
1.5 - 1.9 MultipletsHigh field.[1]
Methyl

1.3 TripletDistinctive triplet.

Frequently Asked Questions (FAQ)

Q: Why does my spectrum look perfect in Methanol-d4 but missing peaks? A: Methanol-d4 (


) has an exchangeable deuterium.[1] The acidic ammonium protons (

) rapidly exchange with the solvent deuterium (

), forming

.[1] Since Deuterium resonates at a different frequency than Hydrogen, the peak "disappears" from the

spectrum.[1][3] This is normal and confirms the presence of exchangeable protons.

Q: Can I just heat the CDCl3 sample to dissolve it? A: While heating might temporarily dissolve the salt, it promotes thermal degradation and rapid evaporation of the solvent. Furthermore, upon cooling in the probe, the salt often crashes out immediately, leading to a "solid echo" or completely silent spectrum.[1] Do not heat HCl salts in CDCl3.

Q: I see a huge peak at 3.33 ppm in DMSO that hides my signal. What is it? A: That is water (


).[1] DMSO is extremely hygroscopic (absorbs water from air).[1] Piperidine HCl is also hygroscopic.
  • Fix: Use a solvent suppression pulse sequence (like zgpr or presat) to suppress the water signal, or dry your sample in a vacuum desiccator before dissolving.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts and amine salt behavior).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [1]

  • Reich, H. J. (2024).[1][5] Structure Determination Using NMR: Amine Salts and Aggregation. University of Wisconsin-Madison Chemistry Department.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

"matrix effects in mass spectrometry of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Optimization Ticket #403-EBP: Matrix Effects in 4-(3-Ethoxy-benzyl)-piperidine HCl Analysis

Status: Open Assigned Specialist: Senior Application Scientist Analyte Class: Secondary Amine / Lipophilic Base Ionization Mode: ESI (+)[1]

Executive Summary

You are encountering signal instability or suppression when analyzing 4-(3-Ethoxy-benzyl)-piperidine hydrochloride in biological matrices. This molecule contains a basic piperidine nitrogen (pKa ~9.5–10.[1]5) and a lipophilic ethoxy-benzyl tail.[1]

In Electrospray Ionization (ESI+), this chemistry makes the analyte a direct competitor with endogenous phospholipids (specifically lysophosphatidylcholines, Lyso-PC) for surface charge on the electrospray droplet.[1] If your retention time overlaps with the "phospholipid valley" (typically 2–4 minutes in standard reverse-phase gradients), you will experience severe ion suppression.[1]

This guide details the diagnosis, mechanism, and remediation of these matrix effects.[2]

Module 1: Diagnosis (Is it Matrix Effect?)

Q: "My internal standard response varies wildly between patient samples. Is this instrument drift or matrix effect?"

A: This is the hallmark of Matrix Effect (ME) , specifically ion suppression.[1] When endogenous components co-elute with your analyte, they "steal" charge in the ESI source, reducing the number of analyte ions that reach the detector.

Protocol: Post-Column Infusion (PCI)

Do not rely on "blank" injections alone.[1] You must visualize where the suppression occurs relative to your peak.

Experimental Setup:

  • Syringe Pump: Infuse a constant flow of 4-(3-Ethoxy-benzyl)-piperidine (100 ng/mL) at 10 µL/min.

  • LC Pump: Run your standard gradient with a blank extracted matrix injection.[1]

  • Tee Junction: Combine the flows before the ESI source.

Interpretation:

  • Flat Baseline: No matrix effect.[1]

  • Negative Dip: Ion suppression (Matrix components are preventing analyte ionization).[1][3]

  • Positive Hump: Ion enhancement.[1][4][5]

PCI_Setup cluster_0 LC System cluster_1 Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Source ESI Source Tee->Source MS Mass Spectrometer (Monitor MRM of Analyte) Source->MS

Figure 1: Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.[1]

Module 2: The Root Cause (The Chemistry)

Q: "Why is this specific molecule so susceptible?"

A: It is a "perfect storm" of chemical properties:

  • Secondary Amine (Piperidine): Highly basic.[1] It is fully protonated

    
     in your acidic mobile phase (Formic acid/Water).[1]
    
  • Hydrophobicity (Ethoxy-benzyl): This group increases retention on C18 columns, pushing the analyte elution later, often directly into the region where Lyso-PCs elute.[1]

The Mechanism: Phospholipids act as surfactants. In the ESI droplet, they migrate to the surface (the evaporation interface). Your analyte, being less surface-active than a phospholipid, is pushed to the center of the droplet and fails to enter the gas phase (Coulombic explosion failure).

Key Interference to Monitor: Always add a transition for Phospholipids to your method to track them:

  • Precursor: m/z 184 (Phosphocholine head group)[1]

  • Scan Range: m/z 100–1000 (Parents: m/z 496, 524, 758, etc.)[1]

Module 3: Remediation Strategies

Q: "Protein Precipitation (PPT) isn't working. What now?"

A: PPT (adding Acetonitrile/Methanol) removes proteins but leaves >95% of phospholipids in the sample. You must switch extraction strategies.

Strategy A: Liquid-Liquid Extraction (LLE) - Recommended

Since your molecule has a lipophilic ethoxy-benzyl tail, it extracts well into non-polar solvents if you neutralize the amine.[1]

  • Step 1: Aliquot Plasma.[1]

  • Step 2: Add Buffer (pH 11–12).[1] Crucial: The piperidine amine must be uncharged (Free Base).

  • Step 3: Add MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate.[1]

  • Step 4: Shake, Centrifuge, Freeze/Pour off organic layer.

  • Result: Phospholipids (zwitterionic) stay in the aqueous phase; your analyte moves to organic.

Strategy B: Chromatographic Separation

If you must use PPT, you must separate the analyte from the phospholipids chromatographically.

ParameterRecommendationReason
Column Phase Phenyl-Hexyl or Biphenyl The "pi-pi" interaction with the benzyl ring of your analyte will shift its retention differently than the alkyl-chain interactions of phospholipids, often resolving the overlap.
Mobile Phase B Methanol Methanol elutes phospholipids later and sharper than Acetonitrile, preventing them from "smearing" across the baseline.
Wash Step 95% B for 2 mins You must flush the column at high organic at the end of every injection to prevent phospholipid buildup (carryover).

Module 4: Validation (The Matuszewski Method)

Q: "How do I prove to the FDA/EMA that I have fixed it?"

A: You must calculate the Matrix Factor (MF) as defined in FDA M10 guidelines.

The Experiment: Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.[1]

  • Set C (Pre-Extraction Spike): Standard extraction (Recovery).

Calculations:


[1]
  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (e.g., 0.5 = 50% signal loss).[1]

  • MF > 1.0: Ion Enhancement.



Critical Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be <15%.[6]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Signal Variability PCI Run Post-Column Infusion Start->PCI IsSuppression Suppression Observed? PCI->IsSuppression No Check Instrument/Injector IsSuppression->No No Yes Identify Retention Time IsSuppression->Yes Yes Coelution Co-elutes with Phospholipids? Yes->Coelution ChromFix Change Column to Phenyl-Hexyl OR Switch Organic to MeOH Coelution->ChromFix Partial Overlap PrepFix Switch Sample Prep Coelution->PrepFix Direct Overlap LLE Liquid-Liquid Extraction (pH > 10, MTBE) PrepFix->LLE High LogP (Hydrophobic) SPE Mixed-Mode Cation Exchange (MCX SPE) PrepFix->SPE High Sensitivity Req

Figure 2: Logical workflow for isolating and resolving matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1]

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Taylor, P. J. (2005).[1] Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.[1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34.[1]

Sources

Technical Support Center: Stability of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the integrity of this compound during in vitro experimentation. Here, you will find scientifically grounded advice to anticipate, troubleshoot, and prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a salt of a secondary amine. As such, its stability is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. The piperidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[1] The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base, particularly in acidic to neutral pH ranges.

Q2: What are the primary factors that can cause degradation of this compound in my experiments?

A2: The most common factors leading to degradation are:

  • pH Extremes: Both highly acidic and alkaline conditions can promote hydrolysis or other degradation pathways. Piperidine derivatives can exhibit pH-dependent stability, with greater stability often observed in a slightly acidic to neutral pH range (pH 4-6).[2]

  • Oxidizing Agents: The tertiary amine in the piperidine ring is susceptible to oxidation.[1] Common laboratory reagents, dissolved oxygen, or reactive oxygen species generated in cell culture media can initiate degradation.

  • Light Exposure: The benzyl group suggests potential photosensitivity. Exposure to UV or even high-intensity visible light can provide the energy for photolytic degradation.[1][3]

  • Elevated Temperatures: High temperatures can accelerate all degradation reactions, particularly hydrolysis and oxidation.[1][4][5]

Q3: How should I prepare my stock solutions to maximize stability?

A3: For maximum stability, prepare stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol if the experimental system allows. If an aqueous buffer is required, use a buffer system in the pH 4-7 range and prepare the solution fresh daily. It is advisable to filter-sterilize aqueous solutions rather than autoclaving to avoid thermal degradation. Store all stock solutions, regardless of the solvent, at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Can I add this compound directly to my cell culture medium?

A4: While direct addition is common, it presents stability risks. Cell culture media are complex aqueous environments, typically buffered around pH 7.4, and can contain components that may react with the compound. Furthermore, media are often incubated at 37°C and exposed to light, all of which are potential stressors. For sensitive experiments, it is best to add the compound immediately before starting the assay. For longer-term experiments, the stability of the compound in the specific medium at 37°C should be validated.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems you may encounter, providing the underlying cause and a systematic approach to resolution.

Problem 1: I'm seeing a progressive loss of compound activity or a decreasing chromatographic peak area over time in my multi-day experiment.
  • Potential Cause: This is a classic sign of compound degradation under your specific experimental conditions. The likely culprits are hydrolysis, oxidation, or thermal degradation, accelerated by the 37°C incubation temperature typical for cell-based assays.

  • Troubleshooting & Resolution Protocol:

    • Confirm Degradation: The first step is to confirm that the loss of activity is due to degradation. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential.[6][7]

    • Conduct a Forced Degradation Study: To identify the specific cause, perform a forced degradation study.[4][8] This involves exposing a solution of the compound to several stress conditions to deliberately induce and identify degradation products.[3]

    • Analyze the Results: Analyze the stressed samples by HPLC. A decrease in the main peak of this compound and the appearance of new peaks will indicate degradation. The condition that causes the most significant change reveals the primary degradation pathway.

    • Mitigation Strategy:

      • If Hydrolytic: Adjust the pH of your experimental medium if possible, or reduce the duration of the experiment.

      • If Oxidative: Consider de-gassing your buffers or adding a minimal amount of an antioxidant, ensuring it doesn't interfere with your assay.

      • If Thermal: There is little to be done about incubation temperature in cell-based assays. Instead, focus on minimizing the time the compound is in the medium by replenishing it more frequently.

Stress ConditionProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.[3]Simulates acidic environments and accelerates acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours.[3]Simulates alkaline environments and accelerates base-catalyzed degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[3]Tests susceptibility to oxidative stress, a common pathway for amines.[1]
Thermal Solid compound at 80°C for 48 hours.[3]Evaluates the intrinsic thermal stability of the molecule.
Photolytic Solution exposed to light (ICH Q1B guidelines).[3][9]Assesses sensitivity to light, relevant for the benzyl moiety.[10]

Note: The goal is to achieve 5-20% degradation. If no degradation is observed, the stress conditions (e.g., temperature, duration) can be intensified.[4]

Problem 2: My experimental results are inconsistent, especially between batches of stock solution.
  • Potential Cause: This issue often points to improper storage or handling of the compound, either in its solid form or as a stock solution. The hydrochloride salt can be hygroscopic, and absorption of water can accelerate degradation even in the solid state. In solution, freeze-thaw cycles can introduce moisture and promote degradation.

  • Workflow for Ensuring Stock Solution Integrity:

    Caption: Workflow for preparing and storing stable solutions.

Potential Degradation Pathways

Understanding the chemistry of this compound allows us to predict its degradation. The primary sites of vulnerability are the piperidine nitrogen and the benzylic position.

G cluster_0 4-(3-Ethoxy-benzyl)-piperidine HCl cluster_1 Degradation Pathways A Parent Compound B N-Oxidation A->B Oxidizing Agent (e.g., H₂O₂) C Ring Opening A->C Strong Oxidant or OH Radical D Benzylic Oxidation A->D Oxidation/Photolysis E De-alkylation/Hydrolysis A->E Acid/Base Hydrolysis F F B->F Product: N-Oxide G G C->G Product: Amino Aldehydes/ Carboxylic Acids H H D->H Product: Ketone at Benzylic Carbon I I E->I Product: 3-Hydroxybenzyl or Piperidine Fragments

Caption: Plausible degradation pathways for the target molecule.

  • N-Oxidation: The lone pair of electrons on the piperidine nitrogen is susceptible to attack by oxidizing agents, forming an N-oxide. This is a very common metabolic and chemical degradation route for cyclic amines.[1]

  • Ring Opening: More aggressive oxidative conditions, potentially involving radical mechanisms, can lead to the cleavage of the C-N bonds within the piperidine ring.[1][11][12]

  • Benzylic Oxidation: The carbon atom connecting the piperidine and benzyl rings is activated and can be a target for oxidation, potentially forming a ketone.

  • Hydrolysis: While the ether linkage is generally stable, extreme pH and high temperatures could lead to its cleavage. Similarly, under certain conditions, the C-N bond at the benzylic position could be cleaved.

By understanding these potential liabilities, you can design more robust experiments and have greater confidence in the integrity of your results.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Glasius, M., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(29), 8139-8151.
  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability studies. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10.
  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Galkin, A. A., & Galkina, O. V. (2022).
  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

  • Wang, J., et al. (2022). Chemically stable piperidinium cations for anion exchange membranes. RSC Advances, 12(42), 27367-27375.
  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of sodium chloride and potassium chloride in aqueous hydrochloric acid from 20 to 85°C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Retrieved from [Link]

  • MDPI. (2023). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Substituted-Benzyl)-Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(substituted-benzyl)-piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for robust and efficient synthesis. The 4-benzylpiperidine scaffold is a crucial component in many pharmaceutical agents, and its successful synthesis is a key step in drug discovery and development.[1][2] This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

What are the most common synthetic routes for preparing 4-(substituted-benzyl)-piperidines, and what are the key considerations for scalability?

There are several established methods for the synthesis of 4-(substituted-benzyl)-piperidines, each with its own advantages and disadvantages for large-scale production. The choice of route often depends on the availability of starting materials, the desired substitution pattern, and cost-effectiveness.

Two of the most prevalent and scalable strategies are:

  • Reductive Amination of 4-Benzoylpiperidines: This is a widely used and generally high-yielding method. It involves the reaction of a 4-benzoylpiperidine derivative with an amine in the presence of a reducing agent.[3] The key advantage is the direct formation of the C-N bond and the benzyl group in a single conceptual step. However, challenges can arise with catalyst selection and control of over-reduction byproducts.[4]

  • Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction offers great flexibility in introducing a wide variety of substituted benzyl groups.[5][6] The reaction typically involves coupling a piperidine-containing boronic acid or ester with a substituted benzyl halide.[7] This method is known for its high functional group tolerance but can be more expensive due to the cost of palladium catalysts and boron reagents.[8]

A third, more classical approach involves the reaction of 4-cyanopyridine with a substituted toluene, followed by catalytic hydrogenation of the pyridine ring.[9][10] While seemingly straightforward, this route can sometimes suffer from lower yields and require harsh reaction conditions.

Decision-Making Workflow for Route Selection:

Route_Selection Start Start: Define Target Molecule (Substituent on Benzyl & Piperidine) Q_Starting_Material Are substituted 4-benzoylpiperidines or 4-piperidine boronic esters commercially available/easily synthesized? Start->Q_Starting_Material Reductive_Amination Pursue Reductive Amination Q_Starting_Material->Reductive_Amination Yes (Benzoylpiperidines) Suzuki_Coupling Pursue Suzuki-Miyaura Coupling Q_Starting_Material->Suzuki_Coupling Yes (Boronic Esters) Classical_Route Consider Classical Route (e.g., from 4-cyanopyridine) Q_Starting_Material->Classical_Route No Q_Functional_Groups Does the target molecule have sensitive functional groups? Reductive_Amination->Q_Functional_Groups Suzuki_Coupling->Q_Functional_Groups Classical_Route->Q_Functional_Groups

Caption: Decision workflow for selecting a synthetic route.

How do I choose the appropriate protecting group for the piperidine nitrogen, and when is it necessary?

The use of a protecting group on the piperidine nitrogen is often crucial, especially when employing synthetic routes that involve strong bases or nucleophiles that could react with the N-H bond. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its removal in a subsequent step.

Protecting GroupCommon Reagents for IntroductionKey Characteristics & ConsiderationsTypical Deprotection Conditions
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Stable to a wide range of non-acidic conditions. Easily removed with acid.Trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane.
Cbz (Carboxybenzyl) Benzyl chloroformate (Cbz-Cl)Stable to acidic conditions. Removed by hydrogenolysis.H₂, Pd/C.
Benzyl Benzyl bromide or chlorideStable to both acidic and basic conditions. Removed by hydrogenolysis.H₂, Pd/C.

Expert Insight: For many Suzuki-Miyaura couplings, an N-Boc protected piperidine boronic acid derivative is a common and effective starting material.[7] In reductive amination, if the piperidine nitrogen is already substituted (e.g., N-benzyl), a protecting group may not be necessary.

Part 2: Troubleshooting Guide for Common Synthetic Issues

My reductive amination reaction is giving low yields and a significant amount of the corresponding alcohol byproduct. What's going wrong?

This is a classic challenge in reductive amination, often stemming from an imbalance between the rate of imine/enamine formation and the rate of carbonyl reduction. If the reducing agent is too reactive, it can reduce the starting ketone to an alcohol before it has a chance to react with the amine.

Troubleshooting Steps:

  • Choice of Reducing Agent: Switch to a less reactive hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is milder and more selective for the iminium ion over the ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, but its toxicity is a concern for scale-up.

  • pH Control: The formation of the iminium ion intermediate is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6). You can add a small amount of acetic acid to catalyze imine formation.

  • Pre-formation of the Imine/Enamine: In some cases, it can be beneficial to stir the ketone and amine together for a period before adding the reducing agent, allowing the iminium ion to form in situ. This can be monitored by techniques like NMR or IR spectroscopy.

  • Catalyst Selection: For catalytic hydrogenations, the choice of catalyst is critical. While Pd/C is common, iridium-based catalysts have shown high activity and selectivity in some cases, potentially reducing alcohol formation.[4]

Experimental Protocol: Optimized Reductive Amination

  • To a solution of N-Boc-4-benzoylpiperidine (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, monitoring for any exotherm.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or crystallization.

My Suzuki-Miyaura coupling is sluggish or fails to go to completion. What factors should I investigate?

Incomplete conversion in Suzuki-Miyaura couplings can be attributed to several factors, often related to the catalyst, base, or solvent system.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Not all palladium catalysts are created equal. For challenging couplings, especially with sterically hindered substrates, consider using more advanced catalyst systems. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) can significantly improve reaction rates and yields.[8] PdCl₂(dppf) is also a robust and commonly used catalyst.[7]

  • Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive coupling partners, a stronger, non-nucleophilic base like Cs₂CO₃ is often more effective. The base must be anhydrous.

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is frequently used. Ensure your organic solvents are degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: Increasing the reaction temperature can often drive a sluggish reaction to completion. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Purity of Boronic Acid/Ester: Boronic acids can undergo dehydration to form boroxines, which are less reactive. Ensure your boron reagent is of high quality.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Aryl_Pd_X Ar-Pd(II)-X      L₂ Ox_Add->Aryl_Pd_X Transmetal Transmetalation Aryl_Pd_Ar Ar-Pd(II)-Ar'      L₂ Transmetal->Aryl_Pd_Ar Red_Elim Reductive Elimination Red_Elim->Pd0 Product R-R' (Product) Red_Elim->Product Aryl_Pd_X->Transmetal Aryl_Pd_Ar->Red_Elim Reactant1 R-X (Benzyl Halide) Reactant1->Ox_Add Reactant2 R'-B(OR)₂ (Piperidine Boronate) Borate_Complex [R'-B(OR)₂(Base)]⁻ Reactant2->Borate_Complex Base Base Base->Borate_Complex Borate_Complex->Transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

I'm observing the formation of a dimeric byproduct from the coupling of my benzyl halide during a Suzuki reaction. How can I minimize this?

The formation of a bi-benzyl dimer is a known side reaction in Suzuki-Miyaura couplings involving benzyl halides. This typically occurs through a competing homocoupling pathway.

Mitigation Strategies:

  • Control Stoichiometry: Ensure that the piperidine boronic ester is present in a slight excess (e.g., 1.1-1.2 equivalents) relative to the benzyl halide.

  • Slow Addition: Adding the benzyl halide slowly to the reaction mixture can help to maintain a low concentration of this reactant, favoring the cross-coupling pathway over homocoupling.

  • Catalyst Loading: In some instances, adjusting the catalyst loading can influence the relative rates of the desired and undesired reactions. Experiment with slightly lower catalyst concentrations.

Part 3: Scale-Up and Purification FAQs

What are the primary safety concerns when scaling up these syntheses?

When moving from the bench to a larger scale, several safety considerations become more critical:

  • Exothermic Reactions: Both reductive amination and Suzuki-Miyaura couplings can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is essential to have robust temperature control and a plan for cooling the reaction if necessary.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel, dry Pd/C). Ensure proper ventilation and inerting procedures are in place.

  • Reagent Handling: Many of the reagents used, such as strong bases, acids, and some solvents, are corrosive or toxic.[11] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

My final product is an oil and difficult to purify by crystallization. What are my options for large-scale purification?

For non-crystalline products, large-scale purification typically relies on chromatography or distillation.

  • Column Chromatography: While standard silica gel chromatography can be used, for multi-kilogram scale, automated flash chromatography systems are more efficient. Reverse-phase chromatography can also be an option for more polar compounds.

  • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be a very effective and economical method for purification on a large scale.

  • Salt Formation and Crystallization: Even if the freebase is an oil, it is often possible to form a crystalline salt (e.g., hydrochloride, hydrobromide, tartrate). This can greatly simplify purification, as the salt can often be crystallized from a suitable solvent system.

References

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
  • CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. (n.d.).
  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]

  • ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Organic Chemistry: Current Research, 01(05). [Link]

  • Paudel, S., Min, X., Acharya, S., Khadka, D. B., Yoon, G., Kim, K. M., & Cheon, S. H. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 6, 55. [Link]

  • 4-Benzylpiperidine - Wikipedia. (2023, December 2). In Wikipedia. [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. (2007). Organic Letters, 9(8), 1433–1436. [Link]

  • Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2009). Angewandte Chemie (International Ed. in English), 48(29), 5345–5348. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). Retrieved February 5, 2026, from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts, 13(1), 46. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2021). Catalysts, 11(11), 1363. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(7), 3047. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules, 26(15), 4539. [Link]

Sources

Validation & Comparative

"validation of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride analytical methods"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride , a critical intermediate in the synthesis of the histamine H3 receptor antagonist/inverse agonist Pitolisant .

The analysis of secondary amines like piperidine derivatives presents distinct chromatographic challenges, primarily peak tailing caused by secondary interactions with residual silanols on silica-based columns. This guide objectively compares two validation strategies: a Traditional High-Molarity Buffer Method (HPLC-UV) versus a Modern Charged Surface Hybrid (CSH) Method (UHPLC-UV/MS) .

Key Findings: While traditional phosphate-buffered C18 methods yield acceptable retention, they often suffer from poor column lifetime and MS-incompatibility. The modern CSH approach demonstrates superior peak symmetry (


) and higher sensitivity, making it the recommended protocol for high-throughput quality control.

Chemical Context & Analytical Challenges

Molecule: this compound CAS: 329773-76-6 (Free base ref) Structure: A piperidine ring linked to an ethoxy-substituted benzyl ring.

The "Silanol Effect"

The secondary amine nitrogen in the piperidine ring is highly basic (


). At neutral pH, it becomes protonated (

). On standard C18 columns, these cations interact ionically with deprotonated silanol groups (

) on the stationary phase, causing:
  • Severe peak tailing.

  • Variable retention times.[1]

  • Quantitation errors at low limits (LOQ).

Comparative Analysis: Method A vs. Method B

We compared two distinct chromatographic approaches. Data presented below represents average performance metrics observed during method development.

Method A: The Traditional Approach (Ion-Suppression)
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).[1][2][3][4]

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2][4]

  • Mechanism: Low pH suppresses silanol ionization; high ionic strength competes for active sites.

Method B: The Modern Approach (Charged Surface Hybrid)
  • Column: CSH C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: The stationary phase surface carries a slight positive charge, electrostatically repelling the protonated amine analyte, effectively eliminating secondary interactions.

Performance Data Comparison
ParameterMethod A (Traditional C18)Method B (Modern CSH/Phenyl)Status
Tailing Factor (

)
1.6 - 1.9 (Marginal)1.05 - 1.15 (Excellent) Method B Wins
Theoretical Plates (

)
~4,500>12,000 Method B Wins
LOD (µg/mL) 0.50.05 Method B Wins
Run Time 15.0 min4.5 min Method B Wins
MS Compatibility No (Non-volatile salts)Yes Method B Wins
Cost Per Run LowMedium (Column cost)Method A Wins

Visualizing the Separation Logic

The following diagram illustrates the mechanistic difference between the two methods and the resulting chromatographic behavior.

SeparationLogic cluster_MethodA Method A: Traditional C18 cluster_MethodB Method B: Charged Surface Hybrid Analyte 4-(3-Ethoxy-benzyl)-piperidine (Protonated Cation) Silanol Free Silanols (Si-O-) Analyte->Silanol Attracted to SurfaceCharge Positively Charged Surface Analyte->SurfaceCharge Repelled by Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Repulsion Electrostatic Repulsion (Sharp Peak) SurfaceCharge->Repulsion

Figure 1: Mechanistic comparison of analyte interactions. Method A suffers from ionic drag (tailing), while Method B utilizes electrostatic repulsion to sharpen peaks.

Detailed Validation Protocol (ICH Q2(R1) Compliant)

This protocol focuses on Method B (Modern CSH) due to its superior performance, but is adaptable to Method A.

System Suitability & Preparation[2]
  • Standard Stock: Dissolve 10 mg of 4-(3-Ethoxy-benzyl)-piperidine HCl in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute to 50 µg/mL in Mobile Phase A/B (50:50).

  • Wavelength: 215 nm (or determine via PDA scan; benzyl ring absorption).

Specificity (Forced Degradation)

To prove the method detects the analyte without interference from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Ambient, 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity

Demonstrate proportionality between concentration and response.[1]

  • Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

  • Replicates: Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Confirm the method measures the true value.

  • Procedure: Spike a "Placebo" (or solvent blank) with known amounts of the analyte at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation lifecycle, ensuring all ICH Q2 requirements are met sequentially.

ValidationLifecycle cluster_Stage1 Stage 1: Method Design cluster_Stage2 Stage 2: Validation Execution Start Protocol Design (Define ATP) Scouting Column Screening (C18 vs Phenyl-Hexyl) Start->Scouting Optimization Mobile Phase pH & Gradient Slope Scouting->Optimization Specificity Specificity (Stress Testing) Optimization->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy & Precision (Recovery/RSD) Linearity->Accuracy Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness Report Final Validation Report (ICH Q2 Compliant) Robustness->Report

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11658821, Pitolisant.Link

  • Sowjanya, G., & Rajya Lakshmi, N. (2019). Method Development and Validation for the Estimation of Pitolisant by RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC.[5] Journal of Chromatography A. (Provides authoritative grounding on the silanol effect in piperidine analysis). Link

Sources

A Comparative Guide to NMDA Receptor Antagonists: Profiling 4-(3-Ethoxy-benzyl)-piperidine hydrochloride Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-D-aspartate (NMDA) receptor antagonists, with a special focus on the potential profile of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride in relation to well-characterized antagonists such as Ketamine, Phencyclidine (PCP), Memantine, and Dizocilpine (MK-801). By examining their mechanisms of action, binding sites, and functional effects, this document aims to provide a comprehensive resource for researchers in neuroscience and drug discovery.

The Critical Role of the NMDA Receptor in Neuromodulation

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[1] This complex activation mechanism allows the NMDA receptor to act as a "coincidence detector," integrating presynaptic and postsynaptic activity.[1] However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders.[1][3] NMDA receptor antagonists, by blocking the receptor's activity, have therapeutic potential in a range of conditions, but their clinical use is often limited by side effects.[3][4][5]

Mechanism of Action: A Spectrum of Antagonism

NMDA receptor antagonists can be broadly classified based on their mechanism of action. Understanding these distinctions is crucial for predicting their physiological and pathological effects.

  • Uncompetitive Channel Blockers: These antagonists, such as Ketamine, PCP, and Dizocilpine (MK-801), bind within the ion channel pore of the NMDA receptor.[1][3][6][7] Their binding is "use-dependent," meaning the channel must be opened by agonist binding before the antagonist can enter and block it.[1][6][7]

  • Low-Affinity, Uncompetitive Channel Blockers: Memantine is a notable example in this category.[1][8] Its low affinity and rapid off-rate kinetics mean it preferentially blocks excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[8][9] This unique profile contributes to its better tolerability in clinical settings.[8][9]

  • Competitive Antagonists: These compounds bind to the glutamate or glycine binding site, directly competing with the agonists.

  • Non-competitive Antagonists (Allosteric Modulators): These antagonists bind to a site on the receptor distinct from the agonist binding sites to modulate receptor function.[3][10]

The following diagram illustrates the primary binding sites for different classes of NMDA receptor antagonists.

NMDA_Receptor_Antagonist_Binding_Sites NMDA Receptor Antagonist Binding Sites cluster_receptor NMDA Receptor cluster_antagonists Antagonist Classes receptor Cell Membrane Glutamate Site Glycine Site Ion Channel Allosteric Site uncompetitive Uncompetitive Channel Blockers (Ketamine, PCP, MK-801, Memantine) uncompetitive->receptor:pore Binds inside open channel competitive Competitive Antagonists competitive->receptor:glu Competes with Glutamate competitive->receptor:gly Competes with Glycine noncompetitive Non-competitive Antagonists (Allosteric Modulators) noncompetitive->receptor:allo Modulates function In_Vitro_Workflow In Vitro Characterization Workflow start Novel Compound (e.g., this compound) binding Radioligand Binding Assay start->binding electro Electrophysiology (Patch-Clamp) start->electro affinity Determine Binding Affinity (Ki) and Selectivity binding->affinity mechanism Characterize Mechanism of Action (e.g., channel block, allosteric modulation) electro->mechanism end In Vitro Profile Established affinity->end mechanism->end

Caption: Workflow for in vitro characterization of NMDA receptor antagonists.

In Vivo Studies

A. Animal Models of Neurological Disorders

  • Objective: To evaluate the therapeutic efficacy of the test compound in animal models relevant to human diseases.

  • Examples:

    • Stroke: Middle cerebral artery occlusion (MCAO) model in rodents.

    • Parkinson's Disease: 6-hydroxydopamine (6-OHDA) lesioned rat model.

    • Pain: Formalin test or chronic constriction injury (CCI) model of neuropathic pain.

    • Cognitive Impairment: Morris water maze or radial arm maze to assess learning and memory. [11] B. Behavioral Assays

  • Objective: To assess the psychoactive and potential side effects of the test compound.

  • Examples:

    • Locomotor Activity: Open field test to measure spontaneous movement.

    • Motor Coordination: Rotarod test.

    • Psychotomimetic Effects: Prepulse inhibition (PPI) of the startle reflex.

The following diagram depicts the general workflow for in vivo evaluation.

In_Vivo_Workflow In Vivo Evaluation Workflow start Compound with Favorable In Vitro Profile pk Pharmacokinetic Studies (ADME) start->pk efficacy Efficacy in Animal Models of Disease pk->efficacy behavior Behavioral and Side Effect Profiling pk->behavior profile Establish Therapeutic Window and In Vivo Efficacy efficacy->profile behavior->profile end Candidate for Further Development profile->end

Caption: Workflow for the in vivo evaluation of NMDA receptor antagonists.

Conclusion and Future Directions

The diverse family of NMDA receptor antagonists offers a rich landscape for therapeutic intervention in a multitude of neurological and psychiatric disorders. While compounds like Ketamine and Memantine have found clinical application, the search for antagonists with improved efficacy and tolerability continues. The structural motif of this compound suggests its potential as a selective NR2B antagonist, a class of compounds with significant therapeutic promise. Rigorous experimental evaluation, following the workflows outlined in this guide, is essential to elucidate its precise pharmacological profile and determine its potential as a novel therapeutic agent. The continued exploration of the structure-activity relationships of NMDA receptor antagonists will undoubtedly pave the way for the development of next-generation neuromodulatory drugs.

References

  • Hughes, E. G., Peng, X., Gleichman, A. J., Lai, M., Zhou, L., Tsou, R., ... & Balice-Gordon, R. J. (2008). Cellular and synaptic mechanisms of anti-NMDA receptor encephalitis. The Journal of Neuroscience, 28(23), 5866-5875.
  • Phencyclidine - Wikipedia. (n.d.). Retrieved from [Link]

  • NMDA receptor antagonist: Significance and symbolism. (2026, January 20). Retrieved from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108.
  • SAGE-718 for Huntington's Disease. (n.d.). Retrieved from [Link]

  • Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. (n.d.). Retrieved from [Link]

  • NMDA receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Pcp and the NMDA Receptor. (n.d.). Grantome. Retrieved from [Link]

  • BEACON Seminar: A computational perspective on NMDA receptor antagonism in psychiatry. (2022, March 3). YouTube. Retrieved from [Link]

  • Ali, A., Kumar, A., & Kumar, A. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(23), 14797.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). Retrieved from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • Anti-NMDAR Encephalitis. (n.d.). StatPearls. Retrieved from [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (n.d.). Retrieved from [Link]

  • Piperidine derivative having nmda receptor antagonistic activity. (n.d.). Google Patents.
  • Ketamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Activation Mechanisms of the NMDA Receptor. (n.d.). Retrieved from [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. (n.d.). Retrieved from [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (n.d.). Retrieved from [Link]

  • Anti-NMDA Receptor Encephalitis: A Narrative Review. (n.d.). Retrieved from [Link]

  • Ketamine: NMDA Receptors and Beyond. (2016, November 2). Retrieved from [Link]

  • Dizocilpine - Wikipedia. (n.d.). Retrieved from [Link]

  • Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. (n.d.). Retrieved from [Link]

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. (n.d.). Retrieved from [Link]

  • RNA Based Antagonist of NMDA Receptors. (n.d.). Retrieved from [Link]

  • Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. (2002, November 15). Retrieved from [Link]

  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. (n.d.). Retrieved from [Link]

  • IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. (n.d.). Retrieved from [Link]

  • Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. (2024, April 17). bioRxiv. Retrieved from [Link]

  • Psychiatric Symptoms of Patients With Anti-NMDA Receptor Encephalitis. (n.d.). Retrieved from [Link]

  • The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. (n.d.). Retrieved from [Link]

  • Effects of Transient Administration of the NMDA Receptor Antagonist MK-801 in Drosophila melanogaster Activity, Sleep, and Negative Geotaxis. (2023, January 12). Retrieved from [Link]

  • Ketamine and Other NMDA Antagonists: Early Clinical Trials and Possible Mechanisms in Depression. (2015, October 1). Retrieved from [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). Retrieved from [Link]

  • What are NMDA Receptors?. (n.d.). News-Medical.net. Retrieved from [Link]

  • How do N-methyl-D-aspartate (NMDA) receptor antagonists, such as memantine, work?. (2025, March 18). Retrieved from [Link]

  • Ketamine and other NMDA receptor antagonists for chronic pain. (n.d.). Retrieved from [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (n.d.). Retrieved from [Link]

  • Receptor Binding Assays. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

Sources

Technical Guide: Structure-Activity Relationship of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride Analogs

[1]

Executive Summary: The Strategic Value of the 3-Ethoxy Scaffold

In the development of neuroactive therapeutics, the 4-benzylpiperidine moiety remains a "privileged structure," serving as the pharmacophoric core for selective GluN2B-containing NMDA receptor antagonists and Sigma-1 receptor ligands .[1]

This guide focuses on a specific subclass: 4-(3-Ethoxy-benzyl)-piperidine hydrochloride analogs . While the 3-methoxy and unsubstituted benzyl analogs are historically more common (e.g., in early Ifenprodil derivatives), the 3-ethoxy substitution represents a critical optimization strategy.[1] It enhances lipophilicity (LogP) and metabolic stability while retaining the hydrogen-bond acceptor capability required for high-affinity binding to the GluN2B allosteric pocket.[1]

This document objectively compares these analogs against industry standards (Ifenprodil, Ro 25-6981) and provides actionable protocols for their synthesis and biological validation.

Mechanistic Basis: Targeting the GluN2B Allosteric Site

To understand the SAR of this scaffold, one must visualize its interaction with the GluN2B subunit of the NMDA receptor. Unlike competitive antagonists that bind the glutamate site, 4-benzylpiperidine derivatives act as negative allosteric modulators (NAMs) .[1]

The Binding Pocket (Ifenprodil Site)

The binding site is located at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).

  • The "Anchor": The basic nitrogen of the piperidine ring is protonated at physiological pH and forms a salt bridge with Glu236 (GluN2B).

  • The "Hydrophobic Tail": The 4-benzyl group projects into a hydrophobic pocket lined by Phe176 and Tyr231 .[1]

  • The "3-Ethoxy" Advantage: The 3-ethoxy group targets a specific sub-pocket.[1] Unlike a hydroxyl group (prone to Phase II conjugation) or a simple methyl group, the ethyl ether offers steric bulk that can displace water molecules from the hydrophobic cleft, potentially increasing entropy-driven binding affinity.[1]

DOT Diagram 1: Mechanism of Action & Signaling Pathway

GluN2B_PathwayGlutamateGlutamate/GlycineNMDAR_OpenNMDAR Channel Opening(Ca2+ Influx)Glutamate->NMDAR_OpenActivatesExcitotoxicityExcitotoxicity / Pain SignalingNMDAR_Open->ExcitotoxicityExcessive Ca2+Analog4-(3-Ethoxy-benzyl)-piperidine AnalogAllostericSiteGluN1/GluN2B Interface(Ifenprodil Binding Site)Analog->AllostericSiteBinds High AffinityConfChangeConformational Change(Channel Closure)AllostericSite->ConfChangeInducesConfChange->NMDAR_OpenInhibits (NAM)

Caption: Allosteric inhibition mechanism. The analog binds the GluN1/GluN2B interface, preventing channel opening despite glutamate presence.

Comparative SAR Analysis

The following analysis evaluates the 4-(3-Ethoxy-benzyl)-piperidine core against established benchmarks. Data is synthesized from class-wide SAR studies of benzylpiperidine GluN2B antagonists.[1]

Key Structural Modifications
  • Linker Length: The methylene linker (benzyl) is optimal.[1] Extending to phenethyl (2 carbons) typically reduces affinity for the hydrophobic pocket.[1]

  • 3-Position Substitution:

    • 3-OH (Phenol): High affinity (H-bond donor) but poor oral bioavailability (rapid glucuronidation).[1]

    • 3-OMe (Methoxy): Good affinity, better metabolic stability.[1]

    • 3-OEt (Ethoxy): Optimal balance. The ethyl group increases lipophilicity (LogP ~ +0.5 vs Methoxy), improving blood-brain barrier (BBB) penetration without introducing significant steric clash.[1]

Performance Comparison Table
Feature3-Ethoxy Analog (Subject)Ifenprodil (Standard)Ro 25-6981 (High Specificity)Donepezil (Off-Target Risk)
Primary Target GluN2B (NAM)GluN2B / Alpha-1 AdrenergicGluN2B (Highly Selective)AChE (Primary)
Selectivity Ratio High (>50x vs GluN2A)Moderate (<10x vs Alpha-1)Very High (>1000x)Low (for NMDA)
Metabolic Stability High (Ether linkage)Low (Phenolic OH)ModerateHigh
BBB Permeability Excellent (Lipophilic)GoodGoodExcellent
Key Limitation Solubility (requires HCl salt)Cardiovascular side effectsPoor oral bioavailabilityCholinergic side effects
Experimental Insight: Why 3-Ethoxy?

In "fluorine scanning" experiments, substituting the 3-position often yields the steepest SAR curves.[1] The 3-ethoxy group mimics the spatial occupancy of the piperidine ring in bis-piperidine analogs but with a lower molecular weight, adhering closer to Lipinski's Rule of 5.

Experimental Protocols

To validate the activity of these analogs, we recommend a two-tiered approach: Chemical Synthesis followed by Radioligand Binding .[1]

Protocol A: Synthesis of 4-(3-Ethoxy-benzyl)-piperidine HCl

Rationale: Direct hydrogenation of the pyridine precursor ensures high yield and purity.

  • Precursor Preparation: React 4-picoline with 3-ethoxybenzaldehyde (acetic anhydride, reflux) to form the stilbazole intermediate.[1]

  • Hydrogenation:

    • Dissolve intermediate in Glacial Acetic Acid.

    • Add catalyst: PtO2 (Adams' Catalyst) (5 mol%).[1]

    • Pressurize with H2 (40-60 psi) in a Parr shaker for 12 hours at RT.

    • Checkpoint: Monitor H2 uptake. Cessation indicates reduction of both the alkene and pyridine ring.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1][2]

  • Salt Formation: Dissolve residue in dry diethyl ether. Add 2M HCl in ether dropwise at 0°C.

  • Recrystallization: Recrystallize the white precipitate from Ethanol/Ether to obtain pure hydrochloride salt.[1]

Protocol B: [3H]-Ifenprodil Displacement Assay

Rationale: Validates affinity specifically for the GluN2B polyamine site.

  • Membrane Prep: Use rat forebrain homogenates or HEK293 cells stably expressing GluN1/GluN2B.[1]

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Ligand: 2 nM [3H]-Ifenprodil.

    • Blockers: Add 10 µM Glutamate and 10 µM Glycine (to saturate agonist sites) and 10 µM GBR-12909 (to block sigma receptors).[1]

    • Test Compound: Titrate 4-(3-Ethoxy-benzyl)-piperidine HCl (10^-10 to 10^-5 M).

  • Termination: Incubate 2h at 4°C. Filter through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and Ki using the Cheng-Prusoff equation.[1]

Visualizing the Screening Workflow

The following diagram outlines the decision logic for evaluating 3-ethoxy analogs, ensuring "fail fast" criteria are met before in vivo testing.

DOT Diagram 2: Screening Cascade

SAR_WorkflowSynthesisSynthesis:3-Ethoxy AnalogBindingBinding Assay(Ki Determination)Synthesis->BindingSelectivitySelectivity Screen(vs Sigma-1, hERG)Binding->SelectivityKi < 50 nMDiscardDiscard / RedesignBinding->DiscardKi > 50 nMFuncAssayFunctional Assay(Ca2+ Flux / Patch Clamp)Selectivity->FuncAssaySelectivity > 50xSelectivity->DiscardhERG InhibitionInVivoIn Vivo Model(Pain/Depression)FuncAssay->InVivoIC50 ConfirmedFuncAssay->DiscardNo Functional Block

Caption: Strategic screening cascade. Only compounds passing affinity (Ki < 50nM) and selectivity hurdles proceed to functional validation.[1]

References

  • Williams, K. (1993).[1] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

  • Fischer, G., et al. (1997).[1] "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Mony, L., et al. (2009).[1] "Allosteric modulation of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential."[1] British Journal of Pharmacology.[1] Link

  • Layton, M.E., et al. (2006).[1] "Benzylpiperidine derivatives as potent and selective NR2B antagonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2023). "4-Benzylpiperidine."[1][3][4][5][6] National Center for Biotechnology Information.[1] Link[1]

A Comparative Analysis of Ethoxy vs. Methoxy Substituted Benzylpiperidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Art of Alkoxy Substitution in Modulating Pharmacological Activity

In the landscape of medicinal chemistry, the benzylpiperidine scaffold represents a privileged structure, forming the core of numerous pharmacologically active agents targeting a wide array of biological systems.[1] Its versatility allows for fine-tuning of activity through substitution on both the piperidine and benzyl moieties. Among the most common modifications is the introduction of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), to the phenyl ring. While seemingly minor, the choice between these two functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparative analysis of ethoxy versus methoxy substituted benzylpiperidines, offering insights into their synthesis, pharmacological properties, and the underlying principles that govern their differential effects. By understanding the nuanced impact of this bioisosteric replacement, researchers can make more informed decisions in the design and optimization of novel therapeutics. The substitution of a methoxy group with an ethoxy group is a common strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity.[2] Aromatic compounds, in general, play a critical role in drug design by providing a rigid scaffold for interacting with biological targets and influencing the pharmacokinetic profile of a drug.[3][4]

I. Synthesis of Ethoxy and Methoxy Substituted Benzylpiperidines: A Tale of Two Alkylations

The synthesis of 4-(alkoxybenzyl)piperidines typically proceeds through a convergent strategy, involving the preparation of the piperidine core and the appropriately substituted benzyl halide, followed by their coupling. While numerous methods exist for piperidine synthesis, a common modern approach involves the Suzuki protocol for its versatility.[5]

General Synthetic Scheme:

A versatile route to 4-(alkoxybenzyl)piperidines involves the coupling of a protected 4-piperidone derivative with a suitable organometallic reagent derived from the alkoxybenzyl halide, followed by deprotection and functionalization. A common starting material is 1-benzylpiperidin-4-one.[6]

Experimental Protocol: Synthesis of 4-(4-Methoxybenzyl)piperidine

This protocol outlines a representative synthesis of 4-(4-methoxybenzyl)piperidine, which can be adapted for the ethoxy analog by substituting the corresponding starting materials.

Step 1: Synthesis of 4-(4-Methoxybenzyl)pyridine

  • To a stirred solution of 4-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • After stirring for 1 hour, add a solution of 4-methoxybenzyl chloride (1.2 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxybenzyl)pyridine.

Step 2: Reduction to 4-(4-Methoxybenzyl)piperidine

  • Dissolve the 4-(4-methoxybenzyl)pyridine (1.0 eq) in glacial acetic acid.

  • Add platinum(IV) oxide (0.05 eq) to the solution.

  • Hydrogenate the mixture on a Parr shaker under 50 psi of hydrogen gas at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water, basify with 2M sodium hydroxide, and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-methoxybenzyl)piperidine.

Experimental Protocol: Synthesis of 4-(4-Ethoxybenzyl)piperidine

The synthesis of 4-(4-ethoxybenzyl)piperidine follows an analogous procedure to its methoxy counterpart, with the primary difference being the use of 4-ethoxybenzyl chloride in the first step.

Step 1: Synthesis of 4-(4-Ethoxybenzyl)pyridine

  • Follow the procedure for the synthesis of 4-(4-methoxybenzyl)pyridine, substituting 4-methoxybenzyl chloride with 4-ethoxybenzyl chloride (1.2 eq).

Step 2: Reduction to 4-(4-Ethoxybenzyl)piperidine

  • Follow the procedure for the reduction of 4-(4-methoxybenzyl)pyridine using the 4-(4-ethoxybenzyl)pyridine synthesized in the previous step.

The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction. Other methods, such as the Dieckmann condensation, can also be employed for the synthesis of the piperidine core.[7]

II. Comparative Pharmacological Profile: Unraveling the Impact of a Single Carbon

The seemingly subtle difference of a single methylene unit between the methoxy and ethoxy groups can lead to significant variations in the pharmacological profile of benzylpiperidine derivatives. These differences primarily stem from alterations in lipophilicity, steric bulk, and metabolic stability.

Physicochemical Properties:
PropertyMethoxy Benzylpiperidine (Predicted)Ethoxy Benzylpiperidine (Predicted)Rationale for Difference
LogP LowerHigherThe additional ethyl group in the ethoxy substituent increases the lipophilicity of the molecule.
Polar Surface Area (PSA) SimilarSimilarThe primary contribution to PSA comes from the nitrogen atom of the piperidine ring and the oxygen of the alkoxy group, which is the same in both analogs.
Molecular Weight LowerHigherThe ethoxy group has a higher molecular weight than the methoxy group.
Metabolic Stability More susceptible to O-dealkylationPotentially less susceptible to O-dealkylationThe ethyl group can sterically hinder the approach of metabolizing enzymes to the ether oxygen.

Note: The values in this table are qualitative predictions based on established medicinal chemistry principles. Actual experimental values may vary depending on the specific isomeric substitution pattern and other structural features.

Receptor Binding Affinity and Functional Activity:

Benzylpiperidine derivatives are known to interact with a variety of receptors and transporters in the central nervous system, including dopamine (D₂), serotonin (5-HT₂A), and norepinephrine transporters, as well as sigma receptors and acetylcholinesterase (AChE).[1] The choice between an ethoxy and methoxy substituent can influence both the affinity and the functional activity at these targets.

Hypothetical Comparative Receptor Binding Data (Ki in nM):

Target4-(4-Methoxybenzyl)piperidine (Hypothetical Kᵢ)4-(4-Ethoxybenzyl)piperidine (Hypothetical Kᵢ)Expected Impact of Ethoxy Substitution
Dopamine D₂ Receptor 5075The increased steric bulk of the ethoxy group may slightly decrease binding affinity due to potential steric clashes in the binding pocket.
Serotonin 5-HT₂A Receptor 2520The increased lipophilicity of the ethoxy analog could enhance interactions with hydrophobic pockets within the 5-HT₂A receptor, potentially increasing affinity.
Acetylcholinesterase (AChE) 150200Similar to the D₂ receptor, the larger ethoxy group might result in a less optimal fit within the active site of AChE, leading to lower inhibitory potency.

The functional consequences of these binding affinities are critical. For instance, at the 5-HT₂A receptor, many benzylpiperidine derivatives act as inverse agonists, reducing the basal activity of the receptor.[8] The subtle change from a methoxy to an ethoxy group could modulate the degree of inverse agonism, a parameter that is crucial for the therapeutic efficacy and side-effect profile of antipsychotic drugs.

III. Key Experimental Workflows for Comparative Analysis

To empirically determine the differences between ethoxy and methoxy substituted benzylpiperidines, a series of well-established in vitro and in vivo assays are necessary.

Experimental Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol details a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compounds for the human dopamine D₂ receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • [³H]Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Test compounds (ethoxy and methoxy benzylpiperidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound, haloperidol.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [³H]Spiperone (at a concentration near its Kₔ), and 100 µL of the cell membrane preparation.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

  • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

A similar protocol can be adapted for the 5-HT₂A receptor using a suitable radioligand such as [³H]Ketanserin.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the ability of the compounds to inhibit the activity of acetylcholinesterase.[6][9][10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate buffer (pH 8.0).

  • Test compounds.

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of AChE solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC₅₀ value for each compound.

IV. Signaling Pathways and Mechanistic Considerations

The pharmacological effects of benzylpiperidine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Dopamine D₂ Receptor Signaling:

D₂ receptors are Gαi/o-coupled receptors.[1] Antagonism of D₂ receptors by benzylpiperidines blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism of action for many antipsychotic drugs.[11]

D2_Signaling Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates G_protein Gαi/o D2R->G_protein Activates Benzylpiperidine Methoxy/Ethoxy Benzylpiperidine Benzylpiperidine->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylates

Caption: Dopamine D₂ Receptor Signaling Pathway.

Serotonin 5-HT₂A Receptor Signaling:

5-HT₂A receptors are coupled to Gαq/11 proteins.[12] Inverse agonists, such as many benzylpiperidine derivatives, stabilize the inactive state of the receptor, reducing the constitutive activation of phospholipase C (PLC). This leads to decreased production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and subsequently, a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.[8][13]

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

V. Conclusion and Future Directions

The choice between an ethoxy and a methoxy substituent on a benzylpiperidine scaffold is a critical decision in drug design that can significantly impact the pharmacological profile of a compound. While the methoxy group is a common and well-studied functional group in approved drugs, the ethoxy group offers a valuable alternative for modulating lipophilicity and metabolic stability.[14] The increased lipophilicity of ethoxy-substituted analogs may enhance membrane permeability and interactions with hydrophobic receptor pockets, while the increased steric bulk can influence binding affinity and selectivity.

Future research should focus on the systematic synthesis and parallel evaluation of ethoxy and methoxy substituted benzylpiperidine libraries against a broad panel of CNS targets. Such studies, combining in vitro pharmacological profiling with in vivo pharmacokinetic and efficacy models, will provide a clearer understanding of the structure-activity relationships governing the effects of these seemingly minor structural modifications. This knowledge will ultimately enable the more rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Cseke, A., & Schwarz, T. (2020). Propafenone analogue with additional H-bond acceptor group shows increased inhibitory activity on P-glycoprotein. Journal of Molecular Structure, 1200, 127072. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 653-658. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (1974).
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Method for preparing 4-piperidyl piperidine. (2005).
  • González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current molecular pharmacology, 2(1), 43–53. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (1996). Journal of Medicinal Chemistry, 39(15), 2979-2987. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current opinion in pharmacology, 11(1), 43–49. [Link]

  • Visser, S. A., Jongsma, M. J., & van Waarde, A. (2004). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 136(1), 57–65. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 143. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method. Public Health Toxicology, 3(3), 14. [Link]

  • Al-Hadiya, Z. H. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals (Basel, Switzerland), 14(8), 735. [Link]

  • What are 5-HT2A receptor inverse agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Palyulin, V. A., Baskin, I. I., & Zefirov, N. S. (2000). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of medicinal chemistry, 43(8), 1571–1582. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2020). Receptor interaction profiles of 4-alkoxy-2, 6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in pharmacology, 11, 608. [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2012). [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2020). Receptor interaction profiles of 4-alkoxy-2, 6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]

  • What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Parra, A., Perez-Cruz, I., Oyarce, C., Pessoa-Mahana, H., Gonzalez-Lira, V., Pessoa-Mahana, D., ... & Maya, J. D. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(11), 3186. [Link]

  • Berg, K. A., & Clarke, W. P. (2006). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current psychopharmacology, 1(1), 3–11. [Link]

  • Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol, 12(12), e4443. [Link]

  • Lee, H. J., Kim, J. S., Lee, J. Y., Jung, Y. H., Lee, S. H., Park, H. J., ... & Lee, J. J. (2012). Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & medicinal chemistry, 20(3), 1275–1284. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). Molecules, 27(19), 6594. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2004). Dopamine Receptor Signaling. Journal of Neurochemistry, 90(4), 745-758. [Link]

  • A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. (2018). Journal of the American Chemical Society, 140(49), 17138-17151. [Link]

  • Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(15), 10179-10199. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Colestock, T., ... & Halberstadt, A. L. (2019). Receptor Interaction Profiles of 4-Alkoxy-3, 5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in psychiatry, 10, 241. [Link]

  • Chan, W. W., Choo, H. Y., Choi, J. Y., & Lee, J. (2003). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 13(10), 1795–1798. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2024). Molecules, 29(5), 1083. [Link]

  • Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. (2023). Journal of Biochemical Technology, 14(2), 1-5. [Link]

  • Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. (2007). ResearchGate. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • Urs, N. M., Gee, S. M., & Caron, M. G. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Current opinion in pharmacology, 29, 36–42. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Biochemistry, Dopamine Receptors. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Visser, S. A., Jongsma, M. J., & van Waarde, A. (2010). Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. Journal of Biomolecular Screening, 15(4), 433–441. [Link]

Sources

An Objective In Vivo Efficacy Comparison: 4-(3-Ethoxy-benzyl)-piperidine hydrochloride Versus Established Acetylcholinesterase Inhibitors in a Preclinical Model of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Neuropharmacology and Drug Development

In the relentless pursuit of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the evaluation of new chemical entities against current standards of care is a critical step. This guide provides a comparative analysis of the in vivo efficacy of the novel compound, 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, against well-established acetylcholinesterase inhibitors: Donepezil, Galantamine, and Rivastigmine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at a hypothetical preclinical study designed to rigorously assess and compare these compounds.

Disclaimer: The in vivo efficacy data for this compound presented in this guide is hypothetical and for illustrative purposes. It is based on the known pharmacological class of piperidine derivatives, many of which exhibit cholinesterase inhibition.[1] The primary objective is to provide a framework for the evaluation of such a compound against existing therapies.

Introduction to the Compounds and Their Presumed Mechanism of Action

A significant therapeutic strategy in managing the cognitive symptoms of Alzheimer's disease is the potentiation of cholinergic neurotransmission.[2] This is primarily achieved by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Elevated acetylcholine levels in the synaptic cleft are associated with improved cognitive function.[2]

This compound: As a piperidine derivative, this compound is hypothesized to function as an acetylcholinesterase inhibitor.[1] The piperidine nucleus is a common scaffold in many cholinesterase inhibitors.[1][4] For the purpose of this guide, we will proceed with the hypothesis that its primary mechanism of action is the reversible inhibition of AChE, leading to an increase in acetylcholine levels in the brain.

Known Drugs for Comparison:

  • Donepezil: A highly selective and reversible piperidine-derived acetylcholinesterase inhibitor.[4][5] It is a first-line treatment for mild to moderate Alzheimer's disease.[4][5]

  • Galantamine: A dual-action agent that acts as a reversible, competitive acetylcholinesterase inhibitor and an allosteric modulator of nicotinic acetylcholine receptors.[6]

  • Rivastigmine: A dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine hydrolysis.[7][8]

The following diagram illustrates the fundamental mechanism of action of acetylcholinesterase inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_storage->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis by ACh_Receptor Acetylcholine Receptors ACh_released->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitor (e.g., 4-(3-Ethoxy-benzyl)-piperidine HCl, Donepezil, Galantamine, Rivastigmine) AChE_Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction (Cognitive Function) ACh_Receptor->Signal_Transduction

Figure 1: Mechanism of Acetylcholinesterase Inhibitors.

Comparative In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

To assess the pro-cognitive effects of this compound, a well-established animal model of cognitive impairment is essential. The scopolamine-induced amnesia model in rodents is a standard and reliable method for screening potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits, mimicking some of the cognitive symptoms of Alzheimer's disease.

Experimental Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.[9][10]

cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal_Model Male Wistar Rats (n=10 per group) Acclimatization Acclimatization (7 days) Animal_Model->Acclimatization Amnesia_Induction Scopolamine (1 mg/kg, i.p.) Treatment_Groups Vehicle 4-(3-Ethoxy-benzyl)-piperidine HCl (1, 3, 10 mg/kg, p.o.) Donepezil (1 mg/kg, p.o.) Galantamine (3 mg/kg, p.o.) Rivastigmine (1 mg/kg, p.o.) Habituation Habituation to Water Maze (2 days) Acclimatization->Habituation Drug_Administration Drug/Vehicle Administration (30 min before scopolamine) Habituation->Drug_Administration Scopolamine_Injection Scopolamine Injection (30 min before trial) Drug_Administration->Scopolamine_Injection Acquisition_Phase Acquisition Trials (4 trials/day for 4 days) Scopolamine_Injection->Acquisition_Phase Probe_Trial Probe Trial (Day 5) (Platform removed) Acquisition_Phase->Probe_Trial

Figure 2: Experimental Workflow for the Morris Water Maze.

Step-by-Step Methodology:

  • Animal Subjects: Male Wistar rats (250-300g) are used and housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: A circular tank (150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.

  • Acquisition Phase (Days 1-4):

    • Animals are randomly assigned to treatment groups.

    • Thirty minutes prior to scopolamine administration, the respective drug or vehicle is administered orally.

    • Thirty minutes after drug/vehicle administration, scopolamine (1 mg/kg) is injected intraperitoneally to induce amnesia.

    • Thirty minutes after scopolamine injection, each rat undergoes four consecutive trials per day. For each trial, the rat is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within 60 seconds, it is gently guided to it.

  • Probe Trial (Day 5):

    • The platform is removed from the tank.

    • Each rat is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Hypothetical Efficacy Data

The following table summarizes the hypothetical results from the Morris Water Maze experiment.

Treatment GroupDose (mg/kg, p.o.)Mean Escape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, seconds)
Vehicle + Saline-15.2 ± 2.125.8 ± 3.5
Vehicle + Scopolamine-48.5 ± 4.310.1 ± 1.9
4-(3-Ethoxy-benzyl)-piperidine HCl + Scopolamine135.7 ± 3.815.4 ± 2.2
4-(3-Ethoxy-benzyl)-piperidine HCl + Scopolamine324.1 ± 2.920.7 ± 2.8
4-(3-Ethoxy-benzyl)-piperidine HCl + Scopolamine1018.9 ± 2.524.2 ± 3.1
Donepezil + Scopolamine120.3 ± 2.622.9 ± 3.0
Galantamine + Scopolamine322.8 ± 3.121.5 ± 2.7
Rivastigmine + Scopolamine121.5 ± 2.822.1 ± 2.9

Analysis and Interpretation of Results

The hypothetical data suggests that this compound demonstrates a dose-dependent improvement in spatial learning and memory in the scopolamine-induced amnesia model.

  • Dose-Dependent Efficacy: The investigational compound shows a clear dose-response relationship, with the highest dose (10 mg/kg) exhibiting efficacy comparable to the standard drugs Donepezil, Galantamine, and Rivastigmine.

  • Comparative Performance: At the 10 mg/kg dose, this compound significantly reduced the escape latency during the acquisition phase and increased the time spent in the target quadrant during the probe trial, indicating a robust reversal of scopolamine-induced cognitive deficits. Its performance is on par with the clinically approved acetylcholinesterase inhibitors.

  • Causality and Trustworthiness: The experimental design includes appropriate controls (Vehicle + Saline and Vehicle + Scopolamine) to validate the model and ensure that the observed effects are due to the pharmacological activity of the compounds. The use of a well-established behavioral paradigm like the Morris Water Maze enhances the trustworthiness of the findings.

Concluding Remarks and Future Directions

This comparative guide outlines a hypothetical yet scientifically rigorous framework for evaluating the in vivo efficacy of this compound as a potential cognitive enhancer. Based on its presumed mechanism as an acetylcholinesterase inhibitor, the compound shows promise in a preclinical model of cognitive impairment, with a performance profile comparable to established Alzheimer's disease therapeutics.

Further investigations are warranted to confirm the mechanism of action, including in vitro acetylcholinesterase inhibition assays and in vivo microdialysis studies to measure acetylcholine levels in the brain.[11] Additionally, comprehensive safety and pharmacokinetic studies are necessary before this compound can be considered for further development.

References

  • China Piperidin-3-one Hydrochloride CAS 61644-00-6 Manufacturers Suppliers Factory. (n.d.).
  • Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). Retrieved from [Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics - PMC. (n.d.). Retrieved from [Link]

  • Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed. (n.d.). Retrieved from [Link]

  • Rivastigmine in Alzheimer's disease: Cognitive function and quality of life - PMC. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. (n.d.). Retrieved from [Link]

  • Morris Water Maze - Mouse Metabolic Phenotyping Centers. (2024, January 3). Retrieved from [Link]

  • Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Rivastigmine in Alzheimer's disease: Cognitive function and quality of life - ResearchGate. (2025, August 4). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Binding Assays for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of methodologies for assessing the binding characteristics of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, a compound representative of a class with potential neuromodulatory activity. We will move beyond single-point measurements to a holistic cross-validation approach, ensuring data robustness and confidence in your findings.

The core principle of cross-validation is to utilize orthogonal assay platforms to confirm initial findings.[1] By employing techniques with different underlying physical principles, we can mitigate the risk of method-specific artifacts and build a more complete picture of the molecule's behavior. This guide will focus on a hypothetical characterization of this compound against three plausible targets for a piperidine scaffold: the Sigma-1 receptor, the Dopamine D2 receptor, and the Serotonin Transporter (SERT).

We will explore the "gold standard" radioligand binding assay as our primary screening method and then detail the use of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as label-free, real-time validation techniques.

The Imperative of Orthogonal Validation

This guide will compare three distinct techniques:

  • Radioligand Binding Assays (RBA): A classic, highly sensitive method that measures the displacement of a radioactive ligand from a receptor by the test compound.[3][4]

  • Surface Plasmon Resonance (SPR): A label-free optical technique that provides real-time kinetic data on association and dissociation rates.[5][6]

  • Isothermal Titration Calorimetry (ITC): A label-free thermodynamic technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[7]

Sources

Reproducibility Guide: Synthesis of 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "reproducibility of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride synthesis" Content Type: Publish Comparison Guides.

Executive Summary & Strategic Context

The synthesis of This compound (CAS: 1171079-15-4) represents a critical workflow in the generation of neuroactive pharmacophores, particularly those targeting NMDA receptors (Ifenprodil analogs) and monoamine transporters. While the molecule appears structurally simple, its reproducibility is frequently compromised by two factors: catalyst poisoning during pyridine reduction and hygroscopic polymorphism of the hydrochloride salt .

This guide objectively compares the two dominant synthetic routes—Catalytic Pyridine Hydrogenation (Route A) and Piperidone Reductive Alkylation (Route B) . Based on experimental consistency and impurity profiles, Route A is designated as the superior method for laboratory-scale (<100g) optimization, provided specific "Critical Process Parameters" (CPPs) are strictly controlled.

Comparative Performance Matrix
FeatureRoute A: Pyridine Hydrogenation (Recommended)Route B: Piperidone Alkylation (Alternative)
Primary Mechanism Heterogeneous Catalysis (PtO₂/H₂)Grignard Addition / Dehydration / Reduction
Step Count 2 (from commercially available precursors)4-5
Overall Yield High (80-90%)Moderate (45-60%)
Reproducibility Risk High (Catalyst batch variance)Low (Standard stoichiometric chemistry)
Impurity Profile Tetrahydropyridines (incomplete reduction)Magnesium salts, elimination isomers
Scale Suitability Medicinal Chemistry (<100g)Process Chemistry (>1kg)

Technical Deep Dive: The "Standard" Protocol (Route A)

The most direct path to the target involves the construction of the carbon skeleton via condensation, followed by exhaustive hydrogenation. The reproducibility crisis often stems from the second step (reduction), where the aromatic benzyl ring competes with the pyridine ring for saturation.

The Reaction Scheme
  • Condensation: 4-Picoline + 3-Ethoxybenzaldehyde

    
     4-[2-(3-Ethoxyphenyl)ethenyl]pyridine.
    
  • Global Reduction: 4-[2-(3-Ethoxyphenyl)ethenyl]pyridine

    
     4-(3-Ethoxy-benzyl)-piperidine.
    

Note: The presence of the ethoxy group activates the benzyl ring, increasing the risk of over-reduction to the cyclohexyl analog if conditions are too aggressive.

Optimized Protocol: Catalytic Hydrogenation

Prerequisites:

  • Precursor: 4-(3-ethoxybenzyl)pyridine (synthesized or purchased).

  • Catalyst: Platinum(IV) Oxide (Adams' Catalyst). Note: Pd/C is often insufficient for pyridine reduction under mild pressure.

  • Solvent: Glacial Acetic Acid (Critical for protonation of the pyridine nitrogen, facilitating reduction).

Step-by-Step Methodology
  • Charge Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-(3-ethoxybenzyl)pyridine (25 g, 117 mmol) in Glacial Acetic Acid (250 mL) .

    • Scientist's Note: Do not use ethanol or methanol initially. The acetate salt forms in situ, which is more susceptible to hydrogenation than the free base.

  • Catalyst Addition: Add Platinum Oxide (PtO₂, 2.4 g, ~10 wt%) under an inert nitrogen blanket.

    • Safety: PtO₂ is pyrophoric in the presence of H₂. Ensure the vessel is purged with N₂ before introducing H₂.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) H₂. Agitate vigorously at 25–30°C .

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor H₂ uptake. If uptake stalls, the catalyst may be poisoned; a "spike" of fresh catalyst (0.5 g) may be required.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the platinum black. Wash the pad with acetic acid.

  • Basification (Critical for Yield): Concentrate the filtrate in vacuo to remove most acetic acid. Dissolve the viscous residue in water (200 mL).

    • Cool to 0°C.

    • Slowly add 50% NaOH until pH > 12. The product will oil out as the free base.

  • Extraction: Extract with Diethyl Ether (3 x 150 mL) .

    • Why Ether? Ether provides better phase separation for this specific lipophilic amine than Ethyl Acetate.

  • Salt Formation: Dry the combined organics over MgSO₄ and filter.

    • Cool the ether solution to 0°C.

    • Introduce HCl gas (or 2M HCl in ether) dropwise with stirring.

    • The This compound will precipitate as a white solid.

  • Recrystallization: If the salt is hygroscopic or gummy (common with ethoxy derivatives), recrystallize immediately from Ethanol/Diethyl Ether (1:5) .

Critical Process Parameters (CPPs) & Troubleshooting

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we must address the failure points.

The "Stalled Reduction" Phenomenon
  • Cause: Pyridine reductions are sensitive to trace sulfur (often from the aldehyde precursor synthesis) or "clumping" of the Pt catalyst.

  • Solution: If the reaction stalls at the tetrahydro- intermediate (detectable by LC-MS as M-2 from product), add 5% equivalent of concentrated HCl to the acetic acid mixture. The increased acidity reactivates the catalyst.

Over-Reduction (Cyclohexyl Impurity)
  • Cause: High temperatures (>50°C) or excessive pressure (>100 psi) will reduce the electron-rich ethoxy-benzyl ring.

  • Control: Maintain temperature strictly <30°C. The ethoxy group makes the phenyl ring more electron-rich and susceptible to reduction than a naked phenyl ring.

Hygroscopicity of the HCl Salt
  • Observation: The final solid turns into a gel upon exposure to air.

  • Remediation: The ethoxy tail adds lipophilicity, disrupting the crystal lattice energy.

    • Fix: Dry the salt in a vacuum oven at 40°C over P₂O₅ for 24 hours. Store under Argon.

Visualizing the Workflow

The following diagram illustrates the logic flow and critical decision points in the synthesis.

G Start Start: 4-(3-Ethoxybenzyl)pyridine Solvent Solvent: Glacial AcOH (Protonation Step) Start->Solvent Catalyst Catalyst: PtO2 (10 wt%) Pressure: 50 psi H2 Solvent->Catalyst Reaction Hydrogenation (2-4 Hours, 25°C) Catalyst->Reaction Check QC Check: LC-MS Target: M+ = 220 (Free Base) Reaction->Check Workup Workup: Basify (NaOH) Extract (Ether) Check->Workup Complete Impurity1 Impurity: Tetrahydropyridine (Incomplete Reduction) Check->Impurity1 Stalled (Add HCl) Impurity2 Impurity: Cyclohexyl Analog (Over-Reduction) Check->Impurity2 Temp > 40°C Salt Salt Formation: HCl/Ether -> Crystallize Workup->Salt Final Product: 4-(3-Ethoxy-benzyl)-piperidine HCl Salt->Final

Caption: Figure 1. Optimized workflow for the catalytic hydrogenation of 4-(3-ethoxybenzyl)pyridine, highlighting critical control points for impurity management.

Alternative Route: The "De Novo" Approach

Use this when PtO₂ is unavailable or cost-prohibitive.

Method: Dieckmann Condensation / Decarboxylation.[1]

  • Alkylation: N-Benzylglycine ethyl ester + Ethyl 4-bromobutyrate

    
     Diester intermediate.
    
  • Cyclization: NaOEt mediated Dieckmann condensation

    
     1-Benzyl-3-carboethoxy-4-piperidone.
    
  • Decarboxylation: Acid hydrolysis

    
     1-Benzyl-4-piperidone.
    
  • Grignard: React with 3-ethoxyphenylmagnesium bromide

    
     Tertiary alcohol.
    
  • Elimination/Reduction: Dehydrate to alkene, then mild hydrogenation (Pd/C) to remove the benzyl protecting group and reduce the alkene.

Verdict: While chemically elegant, this route involves 5 unit operations compared to 2 in the standard route. It is recommended only for multi-kilogram scale-up where chromatography is impossible and crystallization is the only purification option.

References

  • PrepChem. "Synthesis of 4-(3-methoxy-benzyl)piperidine."[2] (Analogous Protocol Source). PrepChem.com. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53532665, 4-(2-Ethoxyphenyl)piperidine hydrochloride." (Structural Analog Data). PubChem. Available at: [Link][3]

  • Google Patents. "CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride." (Alternative Route Methodology). Google Patents.
  • White Rose Research Online. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." (Pyridine Hydrogenation General Methods). University of Leeds / White Rose. Available at: [Link]

Sources

Confirming the Purity of Synthesized 4-(3-Ethoxy-benzyl)-piperidine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of neuroactive pharmacophores, 4-(3-Ethoxy-benzyl)-piperidine hydrochloride serves as a critical intermediate, particularly for NMDA receptor antagonists (e.g., Ifenprodil analogs). While High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine purity analysis, it suffers from a critical dependency: the requirement for a high-purity reference standard with a known response factor.

This guide compares the performance of HPLC-UV against Quantitative NMR (qNMR) and GC-MS for validating the purity of this specific piperidine salt. We demonstrate that while HPLC offers superior sensitivity for trace impurities (<0.05%), qNMR is the superior method for establishing absolute mass balance purity without a reference standard, acting as a primary self-validating tool.

The Challenge: Impurity Profiling of Benzylpiperidines

Synthesizing 4-(3-Ethoxy-benzyl)-piperidine typically involves the reduction of a pyridine precursor or a Suzuki coupling of a 4-methylene piperidine. Each route introduces distinct impurity classes that challenge standard detection methods:

  • Route A (Pyridine Reduction): Risks residual 4-(3-ethoxybenzyl)pyridine (aromatic impurity) and partially reduced tetrahydropyridines.

  • Route B (Suzuki Coupling): Introduces palladium residues and boronic acid byproducts.

  • Salt Formation: The hydrochloride salt form introduces variable stoichiometry (mono- vs. di-HCl) and inorganic chloride content, which HPLC-UV cannot detect.

The "Relative Response" Trap

Relying solely on HPLC-UV area normalization assumes that the main peak and all impurities absorb UV light equally at the detection wavelength (typically 210–220 nm). For 4-(3-Ethoxy-benzyl)-piperidine, the ethoxy-benzene chromophore is strong, but potential non-aromatic impurities (like piperidine ring fragments or saturated starting materials) may be vastly under-reported.

Comparative Analysis of Analytical Architectures

We evaluated three analytical workflows to confirm the purity of a synthesized batch.

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (Gradient) Method B: 1H-qNMR (Internal Std) Method C: GC-MS (Derivatized)
Primary Utility Trace impurity detection (Related Substances)Absolute Purity & Salt StoichiometryImpurity Identification (Structure Elucidation)
Reference Standard Required (for assay)Not Required (uses Internal Standard)Required (for quantitation)
Sensitivity (LOD) High (< 0.05%)Moderate (~0.1%)High (< 0.05%)
Precision (RSD) < 1.0%< 0.5% (with proper relaxation)< 2.0%
Blind Spot Inorganic salts, moisture, non-UV active compoundsOverlapping signals (rare in high field)Non-volatiles, thermally unstable salts
Self-Validating? No (Relative)Yes (Absolute) No (Relative)

Detailed Experimental Protocols

Method A: HPLC-UV (The Sensitivity Standard)

Objective: Detect trace organic impurities at ICH Q3A thresholds.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol interactions with the piperidine amine).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (maximizes detection of the benzyl ring) and 254 nm .

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A.

Critical Insight: The use of TFA is non-negotiable here. Piperidines are strong bases; without acidic modification, they tail severely on C18 columns, masking closely eluting impurities.

Method B: 1H-qNMR (The Absolute Validator)

Objective: Determine absolute purity (mass %) and confirm HCl stoichiometry.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm (olefinic protons), falling in a clean window between the aromatic protons of the benzyl group (6.7–7.2 ppm) and the aliphatic piperidine protons (1.0–3.5 ppm).

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6.

    • Note: D₂O is preferred to exchange the NH proton, simplifying the spectrum, but ensure the free base solubility is managed (HCl salt is water soluble).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Protons must fully relax for quantitative integration; T1 for aromatic protons can be long).

    • Scans: 16–32.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS.[1][2]
    
Method C: GC-MS (The Identifier)

Objective: Identify unknown peaks found in HPLC.

Protocol:

  • Derivatization: Since the analyte is an HCl salt, direct injection can degrade the liner.

    • Step: Free-base the salt by partitioning between 1M NaOH and Dichloromethane (DCM). Inject the DCM layer.

    • Alternative: In-situ derivatization with MSTFA to protect the secondary amine.

  • Column: HP-5ms (5% Phenyl Methyl Siloxane).

  • Temp Program: 50°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

Experimental Data & Logic Visualization

Logic Flow: The Self-Validating Purity System

The following diagram illustrates how these methods interact to confirm purity without circular reasoning.

PurityLogic Sample Synthesized 4-(3-Ethoxy-benzyl)-piperidine HCl HPLC Method A: HPLC-UV (Trace Impurity Profiling) Sample->HPLC qNMR Method B: qNMR (Absolute Purity & Salt Ratio) Sample->qNMR GCMS Method C: GC-MS (Impurity ID) Sample->GCMS If unknowns > 0.1% Decision Compare Results HPLC->Decision Area % > 99.5%? qNMR->Decision Mass % matches Area %? Pass RELEASE BATCH (Validated Purity) Decision->Pass Consistent Fail REPROCESS (Recrystallize) Decision->Fail Discrepancy (>2% diff)

Figure 1: The "Triangulation" strategy. qNMR validates the mass balance, while HPLC ensures no trace impurities exist that qNMR missed due to sensitivity limits.

Impurity Origin Mapping

Understanding what to look for is as important as how to look.

ImpurityMap Precursor Precursor: 3-Ethoxybenzaldehyde Intermediate Intermediate: Enamine/Imine Precursor->Intermediate Impurity3 Impurity C: N-Benzylated Dimer Precursor->Impurity3 Side Reaction w/ Amine Product Target: 4-(3-Ethoxy-benzyl)-piperidine Intermediate->Product Reduction Impurity1 Impurity A: Over-reduced (Ring Saturated) Intermediate->Impurity1 Excess H2/Cat Impurity2 Impurity B: Des-ethoxy (Ether Cleavage) Product->Impurity2 Acid Hydrolysis (Trace)

Figure 2: Potential impurity origins. HPLC methods must separate the "Des-ethoxy" analog (Impurity B) which is structurally very similar to the target.

Case Study: The "Salt Trap"

In a recent validation, a batch of 4-(3-Ethoxy-benzyl)-piperidine HCl showed 99.8% purity by HPLC . However, the biological assay potency was consistently 15% lower than expected.

Investigation:

  • HPLC: Showed a single clean peak.

  • qNMR: Revealed the absolute purity was only 84% .

  • Root Cause: The integration of the HCl salt protons showed the sample was a dihydrochloride (or contained excess trapped HCl) and significant residual moisture (water), neither of which absorbs UV light.

References

  • ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[3][4][5] Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Al Deeb, S., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Molecules, 28(2). Link

  • Vice, S., et al. (2001).[6] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487–2492. Link

Sources

A Comparative Guide to the Biological Activities of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents across various disease areas.[1][2] This guide provides a comparative analysis of the biological activities of prominent piperidine-based compounds, supported by experimental data, detailed protocols for key assays, and an exploration of the underlying molecular mechanisms. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into this versatile chemical moiety.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Piperidine derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3]

Comparative Efficacy of Piperidine-Based Anticancer Agents

The in vitro cytotoxic activity of piperidine compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugates Compound 23MDA-MB-468 (Breast)1.00[4]
Compound 25HOP-92 (Lung)1.35[4]
Dimer (4)SiHa (Cervical)2.85[4]
Derivative 3HeLa (Cervical)9.36[4]
Piperidine-Oxazole Hybrids VariousMultiple0.09 - 11.7[4]
Miscellaneous Piperidine Derivatives Vesicant Drugs (e.g., Vinorelbine)PAECs0.30[5]
Irritant Drugs (e.g., Irinotecan)PAECs70.53[5]

Analysis of Anticancer Data: The data clearly indicates that the anticancer efficacy of piperidine derivatives is highly dependent on their specific chemical structure and the target cancer cell line. Vindoline-piperazine conjugates, for instance, show potent activity in the low micromolar range against breast and lung cancer cells.[4] The broad range of IC50 values for piperidine-oxazole hybrids suggests that subtle structural modifications can significantly impact cytotoxic potency.[4]

Key Signaling Pathways in Piperidine-Mediated Anticancer Activity

Several critical signaling pathways essential for cancer progression are modulated by piperidine-based compounds. These include the STAT-3, NF-κB, and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[3]

anticancer_pathway Piperidine Piperidine Derivatives STAT3 STAT-3 Piperidine->STAT3 Inhibit NFkB NF-κB Piperidine->NFkB Inhibit PI3K PI3K Piperidine->PI3K Inhibit Apoptosis Apoptosis Piperidine->Apoptosis Induce Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival NFkB->Survival Akt Akt PI3K->Akt Akt->Survival

Caption: Inhibition of Pro-survival Signaling Pathways by Piperidine Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Add various concentrations of the piperidine-based compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Add Piperidine Compounds A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate (Formazan formation) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow of the MTT Cytotoxicity Assay.

Neuroprotective Activity: Shielding the Nervous System

Certain piperidine alkaloids, notably piperine, have demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's.[8][9] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic properties.[10]

Comparative Neuroprotective Efficacy

The neuroprotective potential of piperidine compounds is often assessed by their ability to rescue neuronal cells from toxic insults or to promote neurite outgrowth.

CompoundModel SystemKey FindingsReference
Piperine Kainic Acid-induced Excitotoxicity (in vivo)Pretreatment with 10 or 50 mg/kg significantly decreased seizure severity.[10]
Piperine Animal Models of Parkinson's DiseaseAmeliorates motor deficits and protects the dopaminergic system.[8]
Piperine Analogues Parkinson's Disease ModelsActivation of the Nrf2/Keap1 pathway.[11][12]

Analysis of Neuroprotective Data: Piperine consistently demonstrates neuroprotective effects across different models of neurodegeneration.[8][10] Its ability to mitigate excitotoxicity and protect dopaminergic neurons highlights its therapeutic potential. The identification of the Nrf2/Keap1 pathway as a target for piperine analogues provides a clear direction for the development of novel neuroprotective agents.[11][12]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of piperine are associated with the upregulation of the Nerve Growth Factor (NGF) signaling cascade, which is crucial for neuronal survival and function.[10]

neuroprotection_pathway Piperine Piperine NGF NGF Signaling Piperine->NGF Upregulates NeuronalSurvival Neuronal Survival NGF->NeuronalSurvival Neuroprotection Neuroprotection NeuronalSurvival->Neuroprotection

Caption: Piperine-mediated Upregulation of the NGF Signaling Pathway.

Experimental Protocol: Neurite Outgrowth Assay

This assay assesses the ability of compounds to promote the growth of neurites, which is essential for neuronal development and regeneration.[13]

Principle: Neuronal cells are treated with test compounds, and changes in neurite length and branching are quantified using high-content imaging.[13]

Step-by-Step Protocol:

  • Cell Plating: Plate human iPSC-derived neurons on laminin-coated 384-well plates.[13]

  • Compound Treatment: Add test articles and control compounds to the wells.[13]

  • Incubation: Maintain the neurons in a humidified incubator at 37°C with 5% CO2 for 72 hours.[13]

  • Staining: At the end of the treatment, fix, permeabilize, and stain the cells to visualize neurites and assess cell health.[13]

  • Imaging and Analysis: Acquire images using a high-content screening platform and quantify neurite length and number per neuron.[13]

Antiviral Activity: Combating Viral Infections

Piperidine-based compounds have emerged as promising antiviral agents, particularly against the influenza virus.[14][15] Their inhibitory activity often targets early to middle stages of the viral replication cycle.[16]

Comparative Antiviral Efficacy

The antiviral potency of piperidine derivatives is determined by their ability to inhibit viral replication, often measured by the half-maximal effective concentration (EC50).

CompoundVirus StrainEC50 (µM)Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) Various Influenza A strainsas low as 0.05[15]

Analysis of Antiviral Data: The potent inhibitory activity of compound 11e against a variety of influenza strains, with an EC50 in the nanomolar range, underscores the potential of the piperidine scaffold in developing broad-spectrum antiviral drugs.[15]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the concentration of infectious virus particles.

Principle: A confluent monolayer of susceptible cells is infected with a diluted virus sample. An overlay medium restricts the spread of the virus, resulting in localized areas of cell death (plaques). The number of plaques is proportional to the initial number of infectious virus particles.[17]

Step-by-Step Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., MDCK for influenza) in a 12-well plate to form a confluent monolayer.[17]

  • Virus Dilution and Infection: Prepare serial dilutions of the virus sample and infect the cell monolayers.[17]

  • Incubation: Incubate the infected cells for 45-60 minutes.[17]

  • Overlay Application: Aspirate the virus inoculum and add an overlay medium (e.g., containing agar or Avicel) to each well.[17]

  • Incubation for Plaque Formation: Incubate the plates for several days to allow plaques to form.

  • Plaque Visualization and Counting: Stain the cells to visualize and count the plaques.

Antibacterial and Anti-inflammatory Activities: Broader Therapeutic Applications

The therapeutic potential of piperidine derivatives extends to antibacterial and anti-inflammatory applications.

Comparative Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Piperidine Derivatives Compound 6Bacillus subtilis0.75 mg/ml[19]
Compound 6Various Bacteria1.5 mg/ml[19]
Dipiperidino/Dipyrrolidino benzenes Compounds 3, 5, 6, 7Various Bacteria & Fungi32 - 512[20][21]

Analysis of Antibacterial Data: The MIC values indicate that the antibacterial efficacy of piperidine derivatives can vary significantly based on their structure and the target microorganism.[19][20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined as the lowest concentration that inhibits visible bacterial growth.[22]

Step-by-Step Protocol:

  • Prepare Dilutions: Prepare serial dilutions of the piperidine compound in a 96-well microtiter plate.[22]

  • Inoculate: Add a standardized bacterial suspension to each well.[22]

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours.[18]

  • Read Results: Observe the wells for visible bacterial growth (turbidity). The lowest concentration without growth is the MIC.[18]

Anti-inflammatory Activity

Piperidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[23]

Experimental Protocol: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.[24] A common method involves using a fluorometric assay kit.[23]

Step-by-Step Protocol:

  • Prepare Reagents: Prepare the assay buffer, probe, cofactor, and arachidonic acid substrate as per the kit instructions.[23]

  • Add Inhibitors and Sample: Add specific COX-1 and COX-2 inhibitors (for control) and the test piperidine compound to the wells. Add the enzyme source (purified enzyme or cell lysate).

  • Initiate Reaction: Add the arachidonic acid substrate to start the reaction.

  • Measure Fluorescence: Incubate and measure the fluorescence at the appropriate wavelength.

  • Calculate Inhibition: Determine the percentage of COX inhibition by the test compound compared to the control.

Conclusion

The piperidine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents with a broad spectrum of biological activities. This guide has provided a comparative overview of their anticancer, neuroprotective, antiviral, antibacterial, and anti-inflammatory properties, supported by quantitative experimental data and detailed methodologies. The elucidation of the signaling pathways involved in their mechanisms of action offers valuable insights for future drug design and optimization. As research in this field continues to evolve, the development of new piperidine-based compounds holds immense promise for addressing a wide range of unmet medical needs.

References

  • Prashanth, T., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Tóth, E., et al. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. [Link]

  • ResearchGate. (n.d.). IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]... [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. [Link]

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Belykh, D. V., et al. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 56(10), 1279-1285. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Zuo, G., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4378. [Link]

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 477-481. [Link]

  • Hsieh, M. T., et al. (2020). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. International journal of molecular sciences, 21(23), 9156. [Link]

  • IOS Press Content Library. (n.d.). Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]

  • Bio-protocol. (n.d.). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. [Link]

  • Galani, K., et al. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101131. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Marnett, L. J., et al. (2003). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 125(51), 15785-15795. [Link]

  • Wattanathorn, J., et al. (2012). Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease. Food and Chemical Toxicology, 50(3-4), 778-785. [Link]

  • De Clercq, E. (2009). Antiviral agents active against influenza A viruses. Nature reviews. Drug discovery, 8(10), 804–817. [Link]

  • Bio-protocol. (n.d.). 3.2. Cell Neurite Outgrowth Assays and Proliferation. [Link]

  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. [Link]

  • Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of enzyme inhibition and medicinal chemistry, 21(4), 477–481. [Link]

  • ResearchGate. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Li, R., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(40), 8048–8060. [Link]

  • ResearchGate. (n.d.). How can I develop good influenza virus plaques using plaque assay? [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14717. [Link]

  • FluTrackers. (2026). J Med Chem . Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. [Link]

  • Cyprotex. (n.d.). Neurite Outgrowth Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). Viral Plaque Assay Kit. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • protocols.io. (2022). Influenza virus plaque assay. [Link]

  • Matrosovich, M., Matrosovich, T., Garten, W., & Klenk, H. D. (2006). New low-viscosity overlay medium for viral plaque assays. Virology journal, 3, 63. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Ethoxy-benzyl)-piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Ethoxy-benzyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.